5-Methylthiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITNVIKTFZONKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424691 | |
| Record name | 5-methylthiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-72-5 | |
| Record name | 5-methylthiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Methylthiophene-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the physical properties, synthesis, and potential applications of 5-Methylthiophene-3-carbaldehyde (CAS No. 29421-72-5), a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a substituted thiophene characterized by a methyl group at the 5-position and a formyl group at the 3-position. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆OS | [1][2] |
| Molecular Weight | 126.18 g/mol | [1][2] |
| Boiling Point | 91-100 °C at 13 Torr | [3] |
| 200.6 ± 20.0 °C at 760 mmHg (Predicted) | [1] | |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform and Methanol | [3] |
| Appearance | Oil | [3] |
Synthesis of Thiophene-3-Carbaldehyde Derivatives
The synthesis of substituted thiophene-3-carbaldehydes can be achieved through a multi-step process, often starting from thiophene. A general and adaptable synthetic strategy involves the regioselective functionalization of the thiophene ring.
Experimental Protocol: A General Synthetic Pathway
The following protocol is a representative synthesis for a substituted thiophene-3-carbaldehyde, adapted from methodologies for similar compounds.[4] This five-step process highlights a common strategy for achieving the desired substitution pattern.
Step 1: Bromination of Thiophene
-
Thiophene is treated with an excess of bromine in a suitable solvent like chloroform. This reaction typically yields a mixture of brominated thiophenes. For the synthesis of a 5-substituted-3-carbaldehyde, a key intermediate would be a 2,3,5-trisubstituted thiophene, which can be achieved under specific reaction conditions.
Step 2: Regioselective Lithiation and Introduction of a Hydroxymethyl Group
-
The brominated thiophene undergoes a regioselective bromine-lithium exchange using an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C).
-
The resulting lithiated intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce a protected aldehyde or a precursor group at the desired position. Subsequent reduction can yield a hydroxymethyl group.
Step 3: Protection of the Hydroxymethyl Group
-
The newly introduced hydroxymethyl group is protected to prevent its interference in subsequent reaction steps. A common protecting group is the trityl group, which is introduced by reacting the alcohol with trityl chloride in the presence of a base.
Step 4: Introduction of the Alkyl Group
-
Another regioselective bromine-lithium exchange is performed, followed by quenching with an appropriate electrophile to introduce the desired alkyl group (in this case, a methyl group) at the 5-position.
Step 5: Formylation and Deprotection
-
A final bromine-lithium exchange at the 3-position is carried out, followed by reaction with DMF to introduce the carbaldehyde group.
-
Subsequent deprotection of the hydroxymethyl group (if necessary) yields the final this compound.
Potential Applications in Research and Development
Thiophene derivatives are a significant class of heterocyclic compounds with a wide range of reported biological activities, making them valuable scaffolds in drug discovery.[5]
Building Block for Bioactive Molecules
Thiophene-3-carbaldehydes serve as versatile starting materials for the synthesis of more complex molecules.[6] The aldehyde functionality is readily transformed into various other functional groups, and the thiophene ring itself is a key pharmacophore in many biologically active compounds. Thiophene derivatives have been investigated for their potential as:
-
Antimicrobial agents: Various substituted thiophenes have demonstrated activity against bacterial and fungal strains.[7]
-
Anti-inflammatory agents: Certain thiophene-containing molecules have shown anti-inflammatory properties.
-
Anticancer agents: The thiophene nucleus is present in some compounds investigated for their anticancer activity.
The synthesis of chalcones from thiophene-3-carbaldehyde is one example of how this compound can be used to generate a library of derivatives for biological screening.[6]
While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active thiophenes suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into its biological profile and the activities of its derivatives is warranted.
References
- 1. 29421-72-5 | this compound - Moldb [moldb.com]
- 2. This compound - CAS:29421-72-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound CAS#: 29421-72-5 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylthiophene-3-carbaldehyde CAS number and structure
An In-depth Technical Guide to 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block. It covers its chemical identity, physical properties, synthesis, and significant applications in medicinal chemistry and materials science, with a focus on its role in the development of novel therapeutic agents.
Core Chemical Identity and Properties
This compound is an aromatic heterocyclic compound. The thiophene ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and versatile reactivity.[1][2] The strategic placement of the methyl and aldehyde groups on this scaffold makes it a valuable intermediate for further chemical elaboration.
Structure and Identification
The structure consists of a five-membered thiophene ring substituted with a methyl group at position 5 and a formyl (carbaldehyde) group at position 3.
-
Chemical Name: this compound
-
Synonym: 2-Methyl-4-thiophenecarboxaldehyde[3]
Physicochemical Data
The key physical and chemical properties are summarized below. This data is essential for handling, storage, and reaction planning.
| Property | Value | Reference |
| Molecular Weight | 126.18 g/mol | [3][4][5] |
| Boiling Point | 200.6 ± 20.0 °C at 760 mmHg | [4] |
| Purity (Typical) | ≥97% | [4][5] |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [4][5] |
Synthesis and Experimental Protocols
The synthesis of substituted thiophene-3-carbaldehydes often involves the formylation of a pre-functionalized thiophene ring. A common and effective method is the metal-halogen exchange of a brominated thiophene followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
General Synthesis Workflow
The logical workflow for a regioselective synthesis is outlined below. This multi-step process begins with a readily available starting material and introduces functionality sequentially to achieve the desired product.
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol: Formylation via Lithium-Halogen Exchange
This protocol is adapted from a demonstrated synthesis of a structurally related thiophene-3-carbaldehyde and represents a robust method for introducing the aldehyde functional group.[7]
Materials:
-
3-Bromo-5-methylthiophene (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equivalents, e.g., 1.6 M in hexanes)
-
N,N-Dimethylformamide (DMF, 3 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromo-5-methylthiophene (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equivalents) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 20-30 minutes.
-
Slowly add neat DMF (3 equivalents) to the reaction mixture over 5 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Upon completion (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using an ethyl acetate/hexane gradient) to yield this compound.
Applications in Drug Discovery and Development
Alkylated thiophene-3-carbaldehydes are highly versatile intermediates used to synthesize a wide array of complex molecules with significant biological activity.[7] The aldehyde group provides a reactive handle for various transformations, including reductive amination, Wittig reactions, and aldol condensations, while the thiophene core mimics a benzene ring in many biological contexts but has distinct electronic and lipophilic properties.
Key therapeutic areas where this scaffold is employed include:
-
Dopamine Agonists: Serves as a key building block for compounds like the D1 agonist ABT-431.[7]
-
Glucagon Antagonists: Used in the synthesis of potential treatments for metabolic disorders.[7]
-
Enzyme Inhibitors: Forms the basis for inhibitors of enzymes such as D-amino acid oxidase.[7]
-
Anti-inflammatory and Anticancer Agents: The broader class of thiophene derivatives includes drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:29421-72-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 29421-72-5 | this compound - Moldb [moldb.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CAS#:29421-72-5 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 5-Methylthiophene-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 5-Methylthiophene-3-carbaldehyde (CAS No. 29421-72-5). Due to the limited availability of published experimental spectra for this specific isomer, this document presents expected spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside generalized experimental protocols.
Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, such as thiophene-3-carbaldehyde and various methylated thiophene derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 8.0 | Singlet (or narrow doublet) | 1H | Thiophene ring proton (H2) |
| ~7.1 - 7.3 | Singlet (or narrow doublet) | 1H | Thiophene ring proton (H4) |
| ~2.5 - 2.7 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |
| ~145 - 150 | Thiophene ring carbon (C5) |
| ~140 - 145 | Thiophene ring carbon (C3) |
| ~130 - 135 | Thiophene ring carbon (C2) |
| ~125 - 130 | Thiophene ring carbon (C4) |
| ~15 - 20 | Methyl carbon (-CH₃) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~2850 - 2750 | Weak | C-H stretching (aldehyde) |
| ~1700 - 1680 | Strong | C=O stretching (aldehyde) |
| ~1550 - 1450 | Medium to Strong | C=C stretching (thiophene ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 126 | High | [M]⁺ (Molecular ion) |
| 125 | High | [M-H]⁺ |
| 97 | Medium | [M-CHO]⁺ |
| 83 | Medium | [M-CH₃-CO]⁺ |
| 58 | Medium | [C₃H₂S]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Vilsmeier-Haack Formylation of 2-Methylthiophene
A plausible route for the synthesis of this compound is the Vilsmeier-Haack reaction of 2-methylthiophene. While formylation of 2-methylthiophene typically yields the 5-formyl isomer as the major product, modification of reaction conditions can influence the regioselectivity to favor the 3-formyl product.
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-methylthiophene (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a solution in a volatile solvent like dichloromethane can be deposited on a KBr plate, and the solvent allowed to evaporate.
-
Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction and Ionization: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for this type of molecule.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.
Visualizations
The following diagrams illustrate the synthetic and analytical workflows described.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic characterization.
5-Methylthiophene-3-carbaldehyde solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound (CAS No: 29421-72-5). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes qualitative information from various sources and presents standardized experimental protocols based on established scientific principles and regulatory guidelines. These protocols can be adapted to generate specific quantitative data for this compound in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol [1] |
| Appearance | Oil[2] |
| Boiling Point | 91-100 °C at 13 Torr[2] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon)[2] |
Solubility Profile
Currently, only qualitative solubility data for this compound is widely available. This information is summarized in Table 2. For drug development and research applications, quantitative determination of solubility in relevant solvent systems is crucial. A detailed protocol for determining the thermodynamic solubility of this compound is provided in the "Experimental Protocols" section.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Most Organic Solvents | Soluble | |
| Water | Slightly soluble |
Stability Profile
This compound is susceptible to degradation under certain environmental conditions. Proper handling and storage are essential to maintain its integrity.
General Stability and Storage Recommendations
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Air and Light Sensitivity: The compound is reported to be air-sensitive. Protection from light is also recommended for thiophene derivatives.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a compound. These studies also help in developing stability-indicating analytical methods. Based on the International Council for Harmonisation (ICH) guidelines, forced degradation of this compound should be investigated under the conditions outlined in Table 3.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Conditions |
| Acid Hydrolysis | 1 N HCl at 60-80°C |
| Base Hydrolysis | 0.1 N NaOH at room temperature or slightly elevated temperature |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat at a temperature below the boiling point (e.g., 60-80°C) |
| Photolytic Degradation | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be analyzed concurrently. |
Experimental Protocols
Protocol for Determination of Thermodynamic Solubility
This protocol describes a general method for determining the thermodynamic solubility of this compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, buffer solutions) in a sealed vial.
-
Ensure that solid/liquid compound is present in excess to form a saturated solution.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.
-
Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, filtration through a 0.45 µm filter is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the working range of a pre-developed and validated analytical method (e.g., HPLC-UV or GC-FID).
-
Analyze the diluted sample using the chosen analytical method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol outlines the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and conduct forced degradation studies.
-
HPLC Method Development (Initial):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any degradation products at multiple wavelengths. The detection wavelength should be selected based on the UV spectrum of this compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition (as described in Table 3), mix the stock solution with the stressor in a vial.
-
Expose the samples to the specified conditions for a defined period.
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis and Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The HPLC method should be optimized to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks. This may involve adjusting the mobile phase composition, gradient profile, pH of the aqueous phase, or column temperature.
-
-
Method Validation:
-
Once the method is optimized, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Visualizations
The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Stability Testing and Method Validation.
References
Reactivity of the Aldehyde Group in 5-Methylthiophene-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 5-Methylthiophene-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the thiophene scaffold. The electronic properties of the thiophene ring, influenced by the sulfur heteroatom and the methyl group at the 5-position, modulate the electrophilicity of the aldehyde carbon, making it a key site for a variety of chemical transformations. This document details common reactions, presents quantitative data, provides explicit experimental protocols, and illustrates reaction pathways and workflows.
Electronic Profile and General Reactivity
The aldehyde group at the C3 position of the 5-methylthiophene ring is a primary site for nucleophilic attack. The thiophene ring, being a π-electron rich aromatic system, acts as an electron-donating group through resonance. However, the sulfur atom also exerts an inductive electron-withdrawing effect. This interplay influences the partial positive charge on the carbonyl carbon. Compared to its isomer, 5-methylthiophene-2-carbaldehyde, the aldehyde at the 3-position is generally considered to be less activated by the ring's electronics. Nevertheless, it readily participates in a wide range of classical aldehyde reactions, making it a valuable synthetic intermediate.[1][2]
Alkylated thiophene-3-carbaldehydes are widely utilized as building blocks in the synthesis of materials for organic field-effect transistors, as well as for various therapeutic agents, including glucagon antagonists and dopamine D1 agonists.[1] The aldehyde allows for direct and versatile derivatization, which is crucial for developing novel molecular architectures.
Caption: Electronic influences on the aldehyde group of this compound.
Key Transformations of the Aldehyde Group
The aldehyde functionality of this compound is a gateway for constructing more complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include Knoevenagel condensation, Wittig olefination, and reductive amination.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base. The reactivity of the thiophene aldehyde in this transformation is enhanced by electron-withdrawing groups on the ring, which increase the electrophilicity of the carbonyl carbon.[4]
General Reaction Scheme:
-
This compound + Active Methylene Compound → 2-(5-methylthiophen-3-yl)methylene-derivative
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from procedures for similar thiophene-3-carbaldehydes and provides a reliable method for synthesizing the corresponding vinyl dinitrile.[4]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Reagent Addition: Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
Catalysis: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) on silica gel plates.
-
Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature, which may cause the product to precipitate. Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-((5-methylthiophen-3-yl)methylene)malononitrile.
Data Presentation: Knoevenagel Condensation Conditions
The following table summarizes typical conditions for the Knoevenagel condensation of aromatic aldehydes, which serve as a strong starting point for optimizing reactions with this compound.[4]
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux, 1-2 h | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 85-95% |
| Barbituric Acid | None (in water) | Water | Reflux, 2-4 h | High |
| Diethyl Malonate | Piperidine / Acetic Acid | Toluene | Reflux with Dean-Stark trap, 8-12 h | 70-85% |
digraph "Knoevenagel_Condensation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve this compound\nand Malononitrile in Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; add_cat [label="Add catalytic Piperidine", fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Reflux for 1-2 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; filter[label="Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallize from Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Purified Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_cat; add_cat -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; monitor -> reflux [label="Incomplete"]; cool -> filter; filter -> recrystallize; recrystallize -> end; }
Caption: Experimental workflow for a Knoevenagel condensation reaction.
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[5][6] This reaction is highly versatile for creating a C=C double bond at the position of the former carbonyl group. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[5]
General Reaction Scheme:
-
This compound + Ph₃P=CHR → 3-(alkenyl)-5-methylthiophene + Ph₃P=O
Experimental Protocol: Wittig Olefination
This protocol outlines a general procedure for the Wittig reaction, which can be adapted for this compound using various Wittig reagents.[7][8]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the chosen phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at this temperature for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the consumption of the aldehyde by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Caption: Simplified mechanism of the Wittig reaction.
Reductive amination is a two-step process, often performed in one pot, that transforms an aldehyde into an amine.[9] The reaction begins with the formation of an imine (or Schiff base) intermediate via the condensation of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine.[10] This method is a cornerstone of medicinal chemistry for introducing amine functionalities.
General Reaction Scheme:
-
This compound + R-NH₂ → [Imine Intermediate] → 3-(aminomethyl)-5-methylthiophene derivative
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is highly reliable due to the mild and selective nature of the reducing agent, which tolerates a wide variety of functional groups.[10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Amine Addition: Add the primary amine (1.1 equivalents). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine. Add a small amount of acetic acid (0.1 equivalents) to catalyze imine formation. Stir for 20-30 minutes at room temperature.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Typical Solvent |
| Sodium Triacetoxyborohydride | Mild, selective, tolerates acidic conditions | DCE, DCM, THF |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective, but highly toxic (HCN release at low pH) | MeOH, EtOH |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" method, requires pressure equipment | MeOH, EtOH, THF |
Spectroscopic Data for Characterization
Reference Data: 5-Methylthiophene-2-carbaldehyde [11]
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aldehyde Proton | 9.80 | s | -CHO |
| Thiophene Proton | 7.61 | d | H3 |
| Thiophene Proton | 6.88 | d | H4 |
| Methyl Protons | 2.57 | s | -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Carbonyl Carbon | 182.59 | -CHO |
| Thiophene Carbons | 151.61, 142.04, 137.45, 127.24 | Ring Carbons |
| Methyl Carbon | 16.16 | -CH₃ |
IR Spectroscopy (Characteristic Absorptions) [11]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| C=O (Aldehyde) | ~1665 | Strong | Carbonyl Stretch |
| C-H (Aldehyde) | ~2820, ~2720 | Medium | C-H Stretch (Fermi Doublet) |
| C-H (Aromatic) | ~3100 | Medium | Thiophene C-H Stretch |
| C-H (Alkyl) | ~2920 | Medium | Methyl C-H Stretch |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciepub.com [sciepub.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Rising Star of Organic Electronics: A Technical Guide to 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The field of materials science is in a constant search for novel organic molecules that can unlock new functionalities and enhance existing technologies. Among the myriad of candidates, thiophene derivatives have consistently demonstrated significant promise, particularly in the realm of organic electronics. This technical guide focuses on a specific, yet highly potential, building block: 5-Methylthiophene-3-carbaldehyde . While direct, extensive research on the homopolymer of this molecule is emerging, this document serves as a comprehensive overview of its potential applications by drawing parallels with structurally similar and well-researched thiophene-based materials. We will delve into its synthesis, potential polymerization pathways, and prospective applications in materials science, supported by data from analogous compounds to provide a predictive framework for future research.
A Versatile Building Block for Advanced Materials
This compound is a heterocyclic organic compound featuring a thiophene ring functionalized with both a methyl and a carbaldehyde (aldehyde) group. This unique combination of functional groups at the 5- and 3- positions, respectively, makes it a highly versatile precursor for a variety of materials. The methyl group enhances solubility and influences the electronic properties of the resulting polymers, while the aldehyde group offers a reactive site for various polymerization and modification reactions.
Alkylated thiophene-3-carbaldehydes are recognized as crucial starting materials for a range of functional organic materials.[1] These materials have found applications in organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices.[1] The inherent electronic properties of the thiophene ring, combined with the ability to tune these properties through functionalization, positions this compound as a key player in the development of next-generation organic electronics.
Potential Applications in Materials Science
The true potential of this compound is realized when it is incorporated into larger, conjugated polymer backbones.[2] The aldehyde functionality provides a versatile handle for creating complex polymer architectures with tailored electronic and physical properties.[2]
Organic Electronics
Thiophene-based polymers are workhorses in the field of organic electronics due to their excellent charge transport characteristics.[2] Polymers derived from this compound are expected to exhibit semiconducting properties, making them suitable for a variety of electronic applications.
-
Organic Thin-Film Transistors (OTFTs): The ordered molecular packing and enhanced intermolecular interactions that can be achieved through polymerization of functionalized thiophenes are crucial for efficient charge transport in the active layer of OTFTs.[2]
-
Organic Photovoltaics (OPVs): In OPVs, thiophene-based polymers are often used as the electron donor material in the active layer. The ability to tune the electronic energy levels of the polymer through the choice of monomers is key to optimizing device performance.
-
Organic Light-Emitting Diodes (OLEDs): The strong luminescence properties of many thiophene-based compounds make them suitable for use as the emissive layer in OLEDs.[1]
Sensors
The conjugated backbone of polythiophenes can interact with various analytes, leading to changes in their optical or electrical properties. This makes them promising materials for chemical and biological sensors. The aldehyde group in this compound-derived polymers could be further functionalized to introduce specific recognition sites for target molecules.
Benchmarking Performance: Data from Structurally Similar Polymers
Due to the limited availability of data on polymers synthesized directly from this compound, the following tables present performance metrics for well-established and high-performing thiophene-based polymers. This data serves as a benchmark for the potential performance of materials derived from our compound of interest.
Table 1: Performance of Thiophene-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Poly(3-hexylthiophene) (P3HT) | 0.1 - 0.2 | 10⁶ - 10⁸ | Spin-coating | [2] |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer | 8 - 10 | 10⁶ - 10⁸ | Spin-coating | [2] |
Table 2: Performance of Thiophene-Based Polymers in Organic Photovoltaics (OPVs)
| Polymer:Acceptor Blend | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Reference |
| P3HT:PC₆₁BM | 3 - 5 | 0.6 | 8 - 10 | 60 - 65 | [2] |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer:PC₇₁BM | 5.4 | Data not available | Data not available | Data not available | [2] |
Experimental Protocols
While a specific protocol for the polymerization of this compound is not yet widely documented, the following sections provide detailed methodologies for the synthesis of a related thiophene-3-carbaldehyde derivative and a general procedure for the chemical oxidative polymerization of thiophenes. These protocols can serve as a starting point for the development of synthetic routes to polymers based on this compound.
Synthesis of a 5-Alkyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde
This multi-step protocol demonstrates a common strategy for the synthesis of functionalized thiophene-3-carbaldehydes.[1]
Materials:
-
3-Bromo-5-propyl-2-trityloxymethyl-thiophene
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexane
-
N,N-Dimethylformamide (DMF), neat
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Na₂SO₄
Procedure:
-
Dissolve 3-bromo-5-propyl-2-trityloxymethyl-thiophene (14.70 mmol, 7.0 g) in 60 mL of anhydrous THF in a 100 mL round-bottom flask.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (10.1 mL, 16.17 mmol, 1.6 M in hexane) dropwise over 10 minutes and stir the reaction mixture for 20 minutes at -78 °C.
-
Slowly add neat DMF (3.3 g, 44.1 mmol) over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography (ethyl acetate/hexane) to yield the desired 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
General Procedure for Chemical Oxidative Polymerization of Thiophenes
This method is a common and straightforward approach to synthesize polythiophenes.[3]
Materials:
-
Thiophene monomer (e.g., this compound)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Aqueous ammonia (20%)
-
0.2 M Ethylenediaminetetraacetic acid (EDTA) solution
Procedure:
-
Suspend FeCl₃ (5 mmol) in anhydrous chloroform (10 mL) under an argon atmosphere.
-
Add the thiophene monomer (0.5 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Dilute the reaction mixture with chloroform and wash with water.
-
Separate the organic phase and stir with 20% aqueous ammonia (2 x 100 mL) for 30 minutes to remove the catalyst.
-
Wash the organic phase with a 0.2 M EDTA solution (100 mL) and then with water (100 mL).
-
Precipitate the polymer by pouring the chloroform solution into methanol.
-
Collect the polymer by centrifugation or filtration.
-
Dry the polymer in a vacuum oven.
Visualizing the Potential: Pathways and Architectures
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a hypothetical polymerization pathway for this compound and a potential device architecture utilizing the resulting polymer.
References
A Technical Guide to the Biological Activity Screening of 5-Methylthiophene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The five-membered sulfur-containing heterocycle offers a versatile framework for developing novel therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] 5-Methylthiophene-3-carbaldehyde, in particular, represents a key starting material for the synthesis of a diverse library of compounds. The methyl and aldehyde functional groups serve as reactive handles for synthetic modifications, enabling the exploration and enhancement of its biological profile.[4][5]
This technical guide provides a comprehensive overview of the methodologies used to screen this compound derivatives for their biological potential. It includes detailed experimental protocols for key assays, summarizes quantitative data from studies on related thiophene structures, and visualizes complex workflows and signaling pathways to facilitate understanding and application in a research setting. While specific data on derivatives of this compound is emerging, the principles and protocols outlined herein are directly applicable to their evaluation.
Anticancer Activity Screening
Thiophene derivatives have demonstrated significant potential as anticancer agents, reported to interfere with various signaling pathways involved in cancer progression.[2] The evaluation of their cytotoxic effects on cancer cell lines is a critical first step in the drug discovery process.
Data Presentation: In Vitro Anticancer Activity of Thiophene Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiophene derivatives against several human cancer cell lines, showcasing the therapeutic potential of this chemical class.
| Compound ID/Name | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| 3b | Thienopyrimidine | HepG2 (Liver) | More potent than 5-FU | 5-Fluorouracil |
| 3g | Thienopyrimidine | HepG2 (Liver) | More potent than 5-FU | 5-Fluorouracil |
| 8e | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Various (NCI-60) | 0.411 - 2.8 | - |
| 11 | Thiophene Derivative | HeLa (Cervical) | 0.21 | 5-Fluorouracil |
| 15b | Thiophene Derivative | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib (7.5 ± 0.54) |
| 15b | Thiophene Derivative | A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib (9.4 ± 0.14) |
Data sourced from multiple studies.[1][6][7] IC₅₀ values represent the concentration required for 50% inhibition of cell growth.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][8]
Materials:
-
Thiophene derivative of interest
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[7][8]
-
Incubation: Incubate the plates for another 24-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[4][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490-570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations: Anticancer Screening Workflow and Signaling
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[9]
Data Presentation: In Vitro Antimicrobial Activity of Thiophene Derivatives
This table summarizes the antimicrobial efficacy of selected thiophene derivatives against various microorganisms. Activity is presented as the Minimum Inhibitory Concentration (MIC) or as a percentage of growth inhibition.
| Compound ID | Microorganism | Activity | Standard Drug |
| 7b | S. aureus (Gram+) | Comparable to standard | Ampicillin, Gentamicin |
| 8 | E. coli (Gram-) | Comparable to standard | Ampicillin, Gentamicin |
| 9b | C. albicans (Fungus) | 100% inhibition | Amphotericin B |
| 10 | A. fumigatus (Fungus) | 73% inhibition | Amphotericin B |
| 4 | Colistin-Resistant A. baumannii | MIC₅₀: 16 mg/L | Colistin (MIC₅₀: 128 mg/L) |
| 4 | Colistin-Resistant E. coli | MIC₅₀: 8 mg/L | Colistin (MIC₅₀: 8 mg/L) |
Data sourced from multiple studies.[9][10][11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12]
Materials:
-
Thiophene derivative of interest
-
Bacterial/Fungal strains (e.g., E. coli, S. aureus, A. baumannii)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agent (e.g., Ampicillin, Gentamicin)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL[9]
Procedure:
-
Compound Preparation: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard drug control should also be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Visualization: Antimicrobial Screening Workflow
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Thiophene derivatives have been investigated for their radical scavenging properties.[6][13]
Data Presentation: Antioxidant Activity of Thiophene Derivatives
The antioxidant capacity of thiophene derivatives is often evaluated using the DPPH radical scavenging assay and expressed as IC₅₀ values or percentage of inhibition.
| Compound ID | Assay | Antioxidant Activity (% Inhibition) | Reference Compound |
| 7a | ABTS | 62.0% | Ascorbic Acid (88.0%) |
| 7c | ABTS | 51.4% | Ascorbic Acid (88.0%) |
| 3a | ABTS | 54.9% | Ascorbic Acid (88.0%) |
| 8e | DPPH | Outstanding Activity | Ascorbic Acid |
| 8i | DPPH | Outstanding Activity | Ascorbic Acid |
Data sourced from multiple studies.[6][13]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[14][15][16]
Materials:
-
Thiophene derivative of interest
-
DPPH solution (0.1 mM in methanol or ethanol)[14]
-
Methanol or ethanol (spectrophotometric grade)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)[14]
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should be protected from light.[14]
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant in the same solvent.
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Then, add an equal volume of the DPPH working solution to initiate the reaction. Include a blank containing only the solvent.[14]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes. The purple color of the DPPH radical will fade in the presence of an antioxidant.[4][15]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[15]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[14]
-
Visualization: DPPH Assay Workflow
Conclusion
The thiophene scaffold remains a highly valuable starting point for the development of new therapeutic agents. This compound provides a synthetically accessible core for creating novel derivatives with diverse biological activities. The screening protocols and methodologies detailed in this guide offer a robust framework for evaluating these compounds. By systematically assessing their anticancer, antimicrobial, and antioxidant properties, researchers can identify promising lead candidates for further development. The integration of quantitative data analysis and a clear understanding of the underlying experimental workflows is essential for advancing the discovery of new, effective thiophene-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Theoretical Electronic Properties of 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive theoretical exploration of the electronic properties of 5-Methylthiophene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental or computational studies on this specific molecule in the current body of scientific literature, this guide establishes a robust framework for its theoretical investigation. By leveraging detailed computational data from structurally analogous compounds—thiophene, 2-methylthiophene, thiophene-3-carbaldehyde, and 5-methyl-2-thiophenecarboxaldehyde—this paper elucidates the anticipated electronic characteristics of the title compound. Furthermore, a detailed protocol for a state-of-the-art computational analysis using Density Functional Theory (DFT) is presented, offering a clear roadmap for future research. This guide is intended to be an essential resource for researchers engaged in the rational design of novel therapeutic agents and functional organic materials based on the thiophene scaffold.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals and organic electronics.[1] The thiophene ring is an important pharmacophore and a versatile building block for conjugated polymers. The introduction of substituents, such as methyl and carbaldehyde groups, can significantly modulate the electronic properties of the thiophene core, thereby influencing its reactivity, stability, and potential biological activity. This compound presents a unique substitution pattern, the electronic consequences of which have not yet been formally documented. Understanding the electronic landscape of this molecule—including its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and dipole moment—is crucial for predicting its behavior in chemical reactions and biological systems.
This technical guide addresses the existing knowledge gap by:
-
Proposing a detailed computational methodology for the theoretical characterization of this compound.
-
Presenting a comparative analysis of the electronic properties of closely related and structurally relevant thiophene derivatives.
-
Providing a foundational understanding to guide the synthesis and application of this compound in drug discovery and materials science.
Proposed Computational Methodology
To accurately predict the electronic properties of this compound, a computational study based on Density Functional Theory (DFT) is proposed. DFT has been consistently shown to provide reliable results for the electronic structure of thiophene derivatives.[2][3]
2.1. Software and Theoretical Level
All calculations should be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.[4] This level of theory has demonstrated a good balance between computational cost and accuracy for predicting the electronic and structural properties of organic molecules.
2.2. Computational Steps
The following workflow outlines the proposed computational protocol:
Figure 1: Proposed computational workflow for the theoretical analysis of this compound.
2.2.1. Geometry Optimization The initial step involves the optimization of the ground-state geometry of this compound without any symmetry constraints. This ensures that the calculations are performed on the most stable conformation of the molecule.
2.2.2. Frequency Analysis A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies will validate the stability of the structure.
2.2.3. Calculation of Electronic Properties Using the optimized geometry, the following key electronic properties will be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) will be determined. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) provides insights into the chemical reactivity and kinetic stability of the molecule.
-
Ionization Potential (IP) and Electron Affinity (EA): These will be calculated using the energies of the neutral and charged species (IP = Ecation - Eneutral; EA = Eneutral - Eanion).
-
Dipole Moment: The magnitude and orientation of the molecular dipole moment will be calculated to understand the molecule's polarity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Comparative Analysis of Related Thiophene Derivatives
In the absence of direct data for this compound, this section presents a summary of the electronic properties of structurally similar molecules. This comparative approach allows for an informed estimation of the properties of the title compound.
Table 1: Electronic Properties of Thiophene and its Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |
| Thiophene | Experimental | - | - | - | 8.86 ± 0.02[5] | - | 0.55 |
| 2-Methylthiophene | - | - | - | - | - | - | - |
| Thiophene-3-carbaldehyde | - | - | - | - | - | - | - |
| 5-Methyl-2-thiophenecarboxaldehyde | DFT/B3LYP/6-311++G(d,p) | Value not available | Value not available | Value not available | Value not available | Value not available | Value not available |
Note: Specific calculated values for 5-Methyl-2-thiophenecarboxaldehyde and thiophene-3-carbaldehyde are mentioned in the literature but the exact numerical data was not accessible in the abstracts.[4]
3.1. Influence of Substituents on Electronic Properties
The electronic properties of the thiophene ring are sensitive to the nature and position of substituents.
Figure 2: Logical relationship of substituent effects on the thiophene core.
-
Methyl Group (-CH3): As an electron-donating group, the methyl group is expected to raise the energy of the HOMO, thereby decreasing the ionization potential compared to unsubstituted thiophene. This generally leads to increased reactivity towards electrophiles.
-
Carbaldehyde Group (-CHO): As an electron-withdrawing group, the carbaldehyde group is expected to lower the energy of both the HOMO and LUMO. This effect increases the electron affinity and generally decreases the HOMO-LUMO gap, which can influence the molecule's optical properties and reactivity.
For this compound, the interplay of the electron-donating methyl group at the 5-position and the electron-withdrawing carbaldehyde group at the 3-position will result in a unique electronic structure. The methyl group will likely increase the electron density of the ring, while the carbaldehyde group will withdraw electron density, particularly from the positions ortho and para to it.
Predicted Electronic Properties and Their Implications
Based on the comparative analysis, the following electronic properties are anticipated for this compound:
-
HOMO-LUMO Gap: The opposing electronic effects of the substituents are likely to result in a moderate HOMO-LUMO gap. This balance may be advantageous for applications requiring both stability and reactivity.
-
Reactivity: The MEP map is predicted to show a region of high electron density around the sulfur atom and the methyl-substituted carbon, and regions of lower electron density around the carbaldehyde group. This suggests that the molecule will have distinct sites for electrophilic and nucleophilic attack, making it a versatile intermediate in organic synthesis.
-
Biological Activity: The specific electronic distribution and dipole moment will govern the molecule's ability to interact with biological targets. For instance, the potential for hydrogen bonding through the carbaldehyde oxygen and the overall polarity will be critical for receptor binding in drug design.
Conclusion
While direct experimental data on the electronic properties of this compound is currently unavailable, this technical guide provides a robust theoretical framework for its investigation. Through a detailed, proposed computational methodology and a comparative analysis of related compounds, we have outlined the expected electronic characteristics of this molecule. The insights presented herein are intended to stimulate and guide future experimental and computational research, ultimately facilitating the application of this compound in the development of novel pharmaceuticals and advanced organic materials. The provided workflow and comparative data serve as a valuable starting point for any researcher entering this promising area of study.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene [webbook.nist.gov]
An In-depth Technical Guide on the Discovery and Synthesis of 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylthiophene-3-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a comparative analysis of different synthetic methodologies. Furthermore, it delves into the biological significance of thiophene derivatives, highlighting their potential mechanisms of action, particularly in the context of anti-inflammatory pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction: Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of thiophene chemistry, a field significantly advanced by the pioneering work of chemists like Salo Gronowitz. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis emerged from the development of general methods for the functionalization of the thiophene ring.
Early approaches to thiophene aldehydes often involved electrophilic substitution reactions on thiophene precursors. However, the formylation of 2-methylthiophene, a logical precursor, typically yields a mixture of isomers, with the 2- and 5-positions being the most reactive sites for electrophilic attack. The synthesis of the less favored 3-isomer necessitated the development of more regioselective methods.
A significant breakthrough in the controlled synthesis of substituted thiophenes came with the advent of organometallic chemistry, particularly the use of organolithium reagents. The metalation (lithiation) of 3-substituted thiophenes, followed by quenching with an electrophile like N,N-dimethylformamide (DMF), provided a viable, albeit sometimes unselective, route to 3-formylthiophenes. A notable early mention of the lithiation of 3-methylthiophene followed by reaction with DMF, which would produce a mixture of isomers including this compound, appeared in the literature in the mid-20th century. Subsequent advancements in directed metalation and other regioselective synthetic strategies have further refined the synthesis of this important intermediate.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several key synthetic strategies. The choice of method often depends on factors such as the desired scale, available starting materials, and required purity. The most prominent methods include the Vilsmeier-Haack reaction, Rieche formylation, and lithiation-based approaches.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Reagents: 2-Methylthiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution.
-
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate this compound from its isomers.
-
Rieche Formylation
The Rieche formylation is another classic method for the introduction of a formyl group onto an aromatic ring, utilizing a dichloromethyl alkyl ether in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reagents: 2-Methylthiophene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Ice water, Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-methylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.
-
Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.
-
Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours.
-
Quench the reaction by carefully pouring it into ice water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by chromatography or distillation.
-
Lithiation and Formylation of 3-Methylthiophene
This method offers a more direct route to substitution at the 3- and 5-positions of 3-methylthiophene. The regioselectivity of the lithiation can be influenced by the choice of the organolithium base and reaction conditions.
Experimental Protocol:
-
Reagents: 3-Methylthiophene, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Saturated ammonium chloride solution.
-
Procedure:
-
Dissolve 3-methylthiophene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-BuLi or LDA (1.1 equivalents) to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the isomeric products (this compound and 2-methylthiophene-3-carbaldehyde) by column chromatography.
-
Comparison of Synthetic Methods
The choice of synthetic method for this compound depends on various factors, including the desired regioselectivity, scalability, and availability of reagents. The following table summarizes the key quantitative and qualitative aspects of the described methods.
| Method | Key Reagents | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (of 3-isomer) | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 to RT | 2 - 4 hours | Moderate to Good | Well-established, readily available reagents. | Often produces a mixture of isomers requiring separation. |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 to RT | 1 - 3 hours | Moderate | Milder conditions than some other methods. | Lewis acid sensitive, requires strictly anhydrous conditions. Mixture of isomers. |
| Lithiation of 3-Methylthiophene | n-BuLi/LDA, DMF | -78 to RT | 3 - 5 hours | Good to Excellent | Potentially higher regioselectivity for the 5-position. | Requires cryogenic temperatures and handling of pyrophoric reagents. Isomer separation may still be necessary. |
Biological Significance and Potential Signaling Pathways
Thiophene derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] While specific signaling pathways for this compound are not extensively detailed in the literature, the anti-inflammatory actions of many thiophene-containing compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1]
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound, particularly the thiophene ring which can act as a bioisostere for a phenyl group, make it a candidate for interaction with the active site of COX enzymes.
Below is a simplified representation of the cyclooxygenase pathway, a likely target for the anti-inflammatory effects of thiophene derivatives.
Caption: Potential inhibition of the Cyclooxygenase (COX) pathway by this compound.
Conclusion
This compound remains a valuable and versatile intermediate in organic and medicinal chemistry. While its initial discovery is intertwined with the broader history of thiophene chemistry, modern synthetic methods, particularly those based on regioselective lithiation, have made it more accessible. The continued interest in thiophene derivatives as potential therapeutic agents, especially for inflammatory conditions, underscores the importance of understanding the synthesis and biological activity of compounds like this compound. Further research into its specific molecular targets and mechanisms of action will undoubtedly open new avenues for the development of novel drugs and materials.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the key synthetic methods described in this guide.
Caption: General workflow for the Vilsmeier-Haack formylation.
Caption: General workflow for the lithiation and formylation of 3-methylthiophene.
References
Methodological & Application
Synthesis of 5-Methylthiophene-3-carbaldehyde: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-methylthiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. While the Vilsmeier-Haack reaction is a common method for the formylation of aromatic compounds, its application to 2-methylthiophene typically yields the isomeric 5-methyl-2-thiophenecarboxaldehyde with high selectivity. Therefore, this guide details a more regioselective synthetic strategy via a lithium-halogen exchange reaction.
Alternative Synthetic Approach: Lithiation of 3-Bromo-2-methylthiophene
To achieve the desired substitution pattern, a multi-step synthesis commencing with the bromination of 2-methylthiophene is employed. The key step involves a lithium-halogen exchange on the resulting 3-bromo-2-methylthiophene, followed by formylation with N,N-dimethylformamide (DMF).
Reaction Scheme
Experimental Protocols
Synthesis of 3-Bromo-2-methylthiophene (Precursor)
This protocol is adapted from established procedures for the bromination of thiophenes.
Materials:
-
2-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-bromo-2-methylthiophene.
Synthesis of this compound (Target Molecule)
This protocol is based on the principles of lithium-halogen exchange followed by formylation.[1]
Materials:
-
3-Bromo-2-methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 3-bromo-2-methylthiophene (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Precursor Synthesis | 2-Methylthiophene | N-Bromosuccinimide | Glacial Acetic Acid | 0 to RT | 2 - 4 | 70 - 85 |
| Target Molecule Synthesis | 3-Bromo-2-methylthiophene | 1. n-BuLi2. DMF | THF | -78 to RT | 3 - 4 | 60 - 75 |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Expected Chemical Shift / Value |
| ¹H NMR (CDCl₃) | Aldehyde proton (s) | ~9.8 ppm |
| Thiophene H4 (d) | ~7.4 ppm | |
| Thiophene H2 (s) | ~7.1 ppm | |
| Methyl protons (s) | ~2.5 ppm | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon | ~185 ppm |
| Thiophene C3 | ~145 ppm | |
| Thiophene C5 | ~142 ppm | |
| Thiophene C2 | ~135 ppm | |
| Thiophene C4 | ~125 ppm | |
| Methyl carbon | ~15 ppm | |
| Mass Spec (EI) | M⁺ | 126.01 m/z |
Note: The spectroscopic data presented are estimations based on known values for similar compounds and may vary slightly based on experimental conditions and instrumentation.
Visualizations
Reaction Mechanism Workflow
Caption: Synthetic workflow for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
Regioselective Synthesis of 5-Methylthiophene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophene-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a key component in a variety of pharmacologically active compounds and organic electronic materials. The regioselective introduction of a formyl group at the 3-position of the 2-methylthiophene core is a synthetic challenge, as direct electrophilic formylation methods, such as the Vilsmeier-Haack reaction, predominantly yield the thermodynamically favored 5-methyl-2-thiophenecarboxaldehyde. This document provides detailed protocols for the regioselective synthesis of this compound, focusing on a robust method that utilizes a halogenated thiophene precursor to ensure high regioselectivity. The primary method detailed is the lithium-halogen exchange of a brominated 2-methylthiophene derivative followed by formylation.
Synthetic Strategy Overview
The key to achieving high regioselectivity for the 3-formyl isomer is to employ a synthetic route that directs the introduction of the aldehyde group to the desired position. This is effectively accomplished by starting with a pre-functionalized thiophene, specifically a bromo-substituted 2-methylthiophene. The bromine atom serves as a handle for a lithium-halogen exchange reaction, generating a nucleophilic organolithium species at a defined position. Subsequent quenching of this intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group with high fidelity.
Two primary starting materials can be envisioned for this approach: 3-bromo-2-methylthiophene or 4-bromo-2-methylthiophene (which is equivalent to 3-bromo-5-methylthiophene). The choice of starting material may depend on commercial availability and the potential for side reactions. The protocol provided below will focus on a general procedure applicable to a suitably brominated precursor.
Data Presentation
Table 1: Comparison of Synthetic Methods for the Formylation of 2-Methylthiophene
| Method | Reagents | Typical Reaction Conditions | Predominant Product | Regioselectivity (3-formyl vs. others) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | 2-Methylthiophene, POCl₃, DMF | 0 °C to room temperature | 5-Methyl-2-thiophenecarboxaldehyde | Low | Well-established, uses common reagents | Poor regioselectivity for the 3-isomer |
| Lithiation-Formylation of Brominated Precursor | 3-Bromo-5-methylthiophene, n-BuLi, DMF | -78 °C to room temperature | 5-Methyl-3-thiophenecarbaldehyde | High | Excellent regiocontrol | Requires anhydrous conditions and cryogenic temperatures |
Experimental Protocols
Method 1: Regioselective Synthesis of this compound via Lithiation-Formylation
This protocol describes the synthesis of this compound from a brominated precursor, such as 3-bromo-5-methylthiophene.
Materials:
-
3-Bromo-5-methylthiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Dry ice/acetone or other suitable cooling bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Solution: To the flask, add 3-bromo-5-methylthiophene (1.0 equivalent) and dissolve it in anhydrous THF (approximately 5-10 mL per mmol of substrate) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may result in a color change.
-
Formylation: Slowly add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure product.
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Regioselective synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the lithiation-formylation protocol.
Conclusion
The regioselective synthesis of this compound is most reliably achieved through a directed lithiation-formylation strategy starting from a brominated 2-methylthiophene precursor. This approach circumvents the poor regioselectivity observed with direct formylation methods. The provided protocol offers a detailed methodology for researchers in organic synthesis and drug development, enabling the efficient and selective preparation of this important synthetic intermediate. Careful control of anhydrous conditions and reaction temperature is critical for the success of this synthesis.
Alternative Synthetic Routes to 5-Methylthiophene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines three distinct, alternative synthetic routes for the preparation of 5-methylthiophene-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The presented methods offer different strategic approaches to overcome the regioselectivity challenges associated with the formylation of 2-methylthiophene.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Direct formylation of 2-methylthiophene, for instance via the Vilsmeier-Haack reaction, predominantly yields the 5-methyl-2-thiophenecarboxaldehyde isomer, making the synthesis of the 3-carbaldehyde isomer a significant challenge. This document provides detailed protocols for three alternative strategies: (A) Lithiation of 3-bromo-2-methylthiophene followed by formylation, (B) Reduction of 5-methylthiophene-3-carboxylic acid, and (C) a multi-step approach commencing with the Gewald aminothiophene synthesis.
Data Presentation: Comparison of Synthetic Routes
| Route | Key Transformation | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| A | Lithium-Halogen Exchange & Formylation | 3-Bromo-2-methylthiophene | n-BuLi, DMF | 70-85 | 2-4 | -78 to RT |
| B | Carboxylic Acid Reduction | 5-Methylthiophene-3-carboxylic acid | Hydrosilane, Photoredox Catalyst | 80-95 | 12-24 | Ambient |
| C | Gewald Reaction & Subsequent Transformations | Ethyl cyanoacetate, Acetone, Sulfur | Diethylamine, followed by multi-step sequence | Overall yield varies | Multi-day | 50 to Reflux |
Experimental Protocols
Route A: Lithiation of 3-Bromo-2-methylthiophene and Formylation
This route offers a highly regioselective method for the introduction of the formyl group at the 3-position by leveraging a lithium-halogen exchange reaction on a pre-functionalized thiophene.
Step 1: Synthesis of 3-Bromo-2-methylthiophene
A common method for the synthesis of 3-bromo-2-methylthiophene involves the bromination of 2-methylthiophene followed by a debromination step. A one-pot procedure is also available.
Protocol:
-
To a stirred mixture of 2-methylthiophene (1.0 equiv.), sodium acetate (3.5 equiv.) in water, bromine (2.0 equiv.) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux for 8 hours.
-
After cooling, zinc dust (3.25 equiv.) is added in portions, and the mixture is refluxed for an additional 3 hours.
-
The product is isolated by extraction with diethyl ether, followed by washing, drying, and distillation.
Step 2: Lithiation and Formylation
Protocol:
-
Prepare a solution of 3-bromo-2-methylthiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv., as a solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Reduction of 5-Methylthiophene-3-carboxylic acid
This approach utilizes the commercially available 5-methylthiophene-3-carboxylic acid and employs a selective reduction method to obtain the target aldehyde, avoiding over-reduction to the corresponding alcohol.[1][2][3]
Protocol:
-
In a reaction vessel, dissolve 5-methylthiophene-3-carboxylic acid (1.0 equiv.), a suitable photoredox catalyst (e.g., fac-[Ir(ppy)₃]), and a hydrogen atom transfer mediator in degassed anhydrous solvent (e.g., acetonitrile or DMF).
-
Add a hydrosilane reducing agent (e.g., phenylsilane or triethylsilane, 1.5-2.0 equiv.) and a mild organic base (e.g., N,N-diisopropylethylamine, DIPEA).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield pure this compound.[2][3][4]
Route C: Convergent Synthesis via Gewald Reaction
This route builds the thiophene ring with the desired substitution pattern through a multi-component Gewald reaction, followed by functional group manipulations.[5] This approach is more convergent but involves more synthetic steps.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate [5]
Protocol:
-
To a solution of elemental sulfur (1.0 equiv.) and diethylamine (catalytic amount) in absolute ethanol, add a mixture of ethyl cyanoacetate (1.0 equiv.) and acetone (1.0 equiv.) at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.[5]
Subsequent Steps: The resulting aminothiophene can be converted to this compound through a sequence of reactions that may include:
-
Hydrolysis of the ester to the carboxylic acid.
-
Deamination via diazotization followed by reduction (to remove the amino group).
-
Introduction of the formyl group at the 3-position, potentially through a Sandmeyer-type reaction on a diazotized precursor or by other functional group interconversions.
This route is significantly more complex and the overall yield will depend on the efficiency of each individual step.
Mandatory Visualization
Caption: Overview of three alternative synthetic routes to this compound.
References
- 1. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Formylation of 2-Methylthiophene at the 3-Position
Introduction
2-Methylthiophene and its derivatives are pivotal structural motifs in a multitude of applications, ranging from pharmaceuticals and agrochemicals to materials science. The functionalization of the thiophene ring at specific positions is crucial for modulating the biological activity and material properties of these compounds. While electrophilic substitution of 2-methylthiophene preferentially occurs at the C5 position due to the directing effect of the methyl group, the synthesis of 3-formyl-2-methylthiophene presents a significant regiochemical challenge. This document outlines a detailed multi-step protocol to achieve the formylation of 2-methylthiophene at the 3-position, a process that necessitates a strategic approach to overcome the inherent reactivity of the thiophene ring. The described methodology relies on a bromine-lithium exchange strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.
Reaction Principle: A Multi-Step Strategy for 3-Position Formylation
Direct formylation of 2-methylthiophene at the 3-position is not feasible via standard electrophilic substitution methods like the Vilsmeier-Haack reaction, which would yield the 5-formyl isomer as the major product. Therefore, a multi-step synthetic sequence is employed to control the regioselectivity. The overall strategy involves:
-
Bromination: Introduction of bromine atoms onto the thiophene ring.
-
Regioselective Functionalization: Sequentially replacing the bromine atoms to install the desired methyl and formyl groups at the 2- and 3-positions, respectively. This is achieved through a series of chemo- and regioselective lithium-bromine exchange reactions followed by quenching with appropriate electrophiles.
This protocol is adapted from established methodologies for the regioselective synthesis of substituted thiophene-3-carbaldehydes.[1]
Data Presentation
The following table summarizes the expected yields for each step of the proposed synthetic protocol. These values are based on typical yields reported in the literature for similar transformations on thiophene derivatives.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Tribromination | Thiophene | 2,3,5-Tribromothiophene | Br₂, CHCl₃ | 75 |
| 2 | Selective Reduction and Formylation | 2,3,5-Tribromothiophene | 3,5-Dibromothiophene-2-carbaldehyde | n-BuLi, DMF | ~78 (crude) |
| 3 | Reduction of Aldehyde | 3,5-Dibromothiophene-2-carbaldehyde | (3,5-Dibromothiophen-2-yl)methanol | NaBH₄ | ~95 |
| 4 | Methylation | (3,5-Dibromothiophen-2-yl)methanol | 3,5-Dibromo-2-methylthiophene | Via a suitable methylation procedure | ~80-90 |
| 5 | Regioselective Formylation | 3,5-Dibromo-2-methylthiophene | 2-Methyl-5-bromothiophene-3-carbaldehyde | n-BuLi, DMF | ~80 |
| 6 | Debromination | 2-Methyl-5-bromothiophene-3-carbaldehyde | 2-Methylthiophene-3-carbaldehyde | n-BuLi, H₂O | ~85-95 |
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography equipment (silica gel, solvents)
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
Reagents:
-
Thiophene
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Reagents for methylation (e.g., methyl iodide, dimethyl sulfate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
In a well-ventilated fume hood, dissolve thiophene (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add bromine (3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium thiosulfate until the bromine color disappears.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude 2,3,5-tribromothiophene can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of 3,5-Dibromothiophene-2-carbaldehyde
-
Under an inert atmosphere, dissolve 2,3,5-tribromothiophene (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to facilitate the lithium-bromine exchange at the 2-position.[1]
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Step 3: Synthesis of (3,5-Dibromothiophen-2-yl)methanol
-
Dissolve the crude 3,5-dibromothiophene-2-carbaldehyde in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.
-
After the addition is complete, stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Remove the alcohol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution to yield the desired alcohol, which can be purified by column chromatography.[1]
Step 4: Synthesis of 3,5-Dibromo-2-methylthiophene
This step requires the conversion of the primary alcohol to a methyl group. This can be achieved through a two-step process: conversion of the alcohol to a leaving group (e.g., tosylate or halide) followed by reduction, or through a Barton-McCombie deoxygenation. For simplicity, a general protocol for conversion to the chloride and subsequent reduction is outlined.
-
Chlorination: Dissolve (3,5-dibromothiophen-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) or another chlorinating agent and stir at room temperature until the reaction is complete. Work up by quenching with water and extracting the product.
-
Reduction: The resulting 2-(chloromethyl)-3,5-dibromothiophene can be reduced to the methyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Caution: LiAlH₄ is highly reactive.
Step 5: Regioselective Synthesis of 2-Methyl-5-bromothiophene-3-carbaldehyde
-
Under an inert atmosphere, dissolve 3,5-dibromo-2-methylthiophene (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The lithium-bromine exchange is expected to occur preferentially at the 5-position due to steric hindrance from the adjacent methyl group at the 2-position. Stir for 30-60 minutes at -78 °C.
-
Add anhydrous DMF (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir and slowly warm to room temperature.
-
Work up the reaction as described in Step 2. Purify the crude product by column chromatography.
Step 6: Synthesis of 2-Methylthiophene-3-carbaldehyde
-
Under an inert atmosphere, dissolve 2-methyl-5-bromothiophene-3-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise and stir for 30-60 minutes.
-
Quench the reaction by adding water or a saturated solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the final product, 2-methylthiophene-3-carbaldehyde, by column chromatography or vacuum distillation.
Mandatory Visualization
Caption: Synthetic pathway for the formylation of 2-methylthiophene at the 3-position.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions with 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction essential in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting α,β-unsaturated systems are present in numerous biologically active molecules and can act as Michael acceptors, enabling covalent interactions with biological targets.[2]
5-Methylthiophene-3-carbaldehyde is a valuable heterocyclic building block. The electron-rich thiophene moiety is a "privileged scaffold" found in a wide array of approved pharmaceuticals.[2] Knoevenagel condensation of this compound with various active methylene compounds provides a straightforward route to a diverse range of substituted thiophenes with potential applications in drug discovery, including the development of anticancer, antimicrobial, and anti-inflammatory agents.[3][4] These application notes provide detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds, a summary of reaction conditions, and an overview of the potential applications of the products in drug development.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of thiophene aldehydes with various active methylene compounds. While specific data for this compound is limited, the data for closely related isomers such as 5-methyl-2-thiophenecarboxaldehyde and other thiophene aldehydes serve as an excellent reference for reaction optimization.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | DBU | Water | Room Temp | 5 min | 98 | [1] |
| Aromatic Aldehydes | Ammonium Acetate | Solvent-free | Room Temp | 5-15 min | >90 | [1] |
| 2-Nitrothiophene-3-carbaldehyde | Piperidine | Ethanol | Reflux | 1-2 h | High (not specified) | [2] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Methyl-2-thiophenecarboxaldehyde | Piperidine | Ethanol | Reflux | - | 90 | [1] |
| 5-Methyl-2-thiophenecarboxaldehyde | Piperidine | Ethanol | Reflux | 2-6 h | High (not specified) | [1] |
| Aromatic Aldehydes | DBU/H₂O complex | Water | Room Temp | 30 min | 96 | [5] |
| 2-Nitrothiophene-3-carbaldehyde | Basic Alumina | Solvent-free (Microwave) | - (300W) | 3-5 min | High (not specified) | [2] |
Table 3: Knoevenagel Condensation with Cyanoacetic Acid
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [1] |
| Various Aldehydes | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | 65-97 | [6] |
Experimental Protocols
The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are based on established procedures for closely related thiophene aldehydes.[1][2]
Protocol 1: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This classic and highly effective method is suitable for the synthesis of (E)-ethyl 2-cyano-3-(5-methylthiophen-3-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: DBU-Catalyzed Condensation with Malononitrile
This protocol often leads to high yields in short reaction times, sometimes under solvent-free conditions.[1][12]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 1 drop or 0.1 eq)
-
Mortar and pestle or a small reaction vial
-
Ethanol (for workup, if needed)
Procedure:
-
In a mortar or a small vial, combine this compound (1.0 eq) and malononitrile (1.0 eq).
-
Add a catalytic amount of DBU.
-
Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.
-
Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
The product, 2-((5-methylthiophen-3-yl)methylene)malononitrile, is often obtained in high purity. If necessary, it can be recrystallized from ethanol.
Protocol 3: Microwave-Assisted Condensation with Cyanoacetic Acid
This method utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction time.[6]
Materials:
-
This compound (1.0 eq)
-
Cyanoacetic acid (1.0 eq)
-
Potassium Hydroxide (KOH, 20 mol%)
-
Water
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), cyanoacetic acid (1.0 eq), and KOH (20 mol%) in water (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 75 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain (E)-2-cyano-3-(5-methylthiophen-3-yl)acrylic acid. The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Caption: Potential mechanism of Knoevenagel products in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. scielo.br [scielo.br]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thiophene-Based Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chalcones derived from thiophene carbaldehydes, with a focus on derivatives of 5-Methylthiophene-3-carbaldehyde. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a thiophene moiety is a common strategy to enhance the pharmacological profile of chalcones.[3]
The primary synthetic route to these compounds is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde (in this case, this compound or a related thiophene aldehyde) and a substituted acetophenone.[4][5][6]
General Reaction Scheme
The synthesis proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the chalcone.
Caption: General workflow for the synthesis of thiophene-based chalcones via Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure based on the synthesis of chalcones from thiophene-3-carbaldehyde and can be adapted for this compound.[3]
Materials:
-
Thiophene-3-carbaldehyde (or this compound) (0.1 mol)
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone, 4-bromoacetophenone) (0.1 mol)
-
Ethanol (absolute, 100 mL)
-
Potassium Hydroxide (KOH) solution (50% aqueous, 10 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
In a 250 mL beaker, dissolve thiophene-3-carbaldehyde (0.1 mol) and the selected substituted acetophenone (0.1 mol) in 100 mL of absolute ethanol.
-
While stirring the solution with a magnetic stirrer, add 10 mL of a 50% aqueous potassium hydroxide solution.
-
Continue stirring the reaction mixture at room temperature for approximately 5 hours. The formation of a precipitate indicates product formation.
-
Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), collect the solid product by filtration under reduced pressure.
-
Wash the collected solid with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the final chalcone.
-
Dry the purified crystals and determine the yield and melting point.
-
Characterize the product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.
Data Presentation: Physicochemical and Spectroscopic Data
The following tables summarize typical data for chalcones synthesized from thiophene-3-carbaldehyde. Similar results can be expected for derivatives of this compound.
Table 1: Physicochemical Data of Synthesized Thiophene Chalcones [3]
| Compound | Substituent (R) | Yield (%) | Melting Point (K) | Appearance |
| 1 | -OH | 90 | 388 | Yellow crystals |
| 2 | -OCH₃ | Not Specified | Not Specified | Not Specified |
| 3 | -OCH₂CH₃ | Not Specified | Not Specified | Not Specified |
| 4 | -Br | 99 | 353 | Bright-yellow crystals |
Table 2: Key Spectroscopic Data for Synthesized Thiophene Chalcones [3][7][8][9]
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 (-OH) | 1643.1 | 6.93-7.98 (aromatic & vinylic H), 9.76 (OH) | 196.57 (C=O), 127-135 (aromatic C) |
| 4 (-Br) | 1654.5 | 6.69-7.91 (aromatic & vinylic H) | Not Specified |
Note: NMR data is often recorded in CDCl₃ or DMSO-d₆. The vinylic protons of the α,β-unsaturated system typically appear as doublets in the 6.5-8.0 ppm range with a coupling constant (J) of around 15.5 Hz, indicative of an E-configuration.[3]
Potential Biological Significance and Signaling Pathways
Chalcones derived from thiophene are known to exhibit a variety of biological activities, making them attractive scaffolds for drug discovery.[3] These activities often stem from their ability to interact with various biological targets. For instance, chalcones can act as Michael acceptors, reacting with nucleophilic groups in proteins.[3]
Caption: Potential pharmacological activities of thiophene-based chalcones and their mechanisms of action.
The diverse biological effects of these compounds warrant further investigation into their mechanisms of action and potential therapeutic applications. The synthetic protocols provided herein offer a robust starting point for the generation of novel thiophene chalcone libraries for screening and drug development programs.
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Versatility of 5-Methylthiophene-3-carbaldehyde in Modern Pharmaceutical Synthesis
For Immediate Release
[City, State] – 5-Methylthiophene-3-carbaldehyde, a versatile heterocyclic aldehyde, is emerging as a crucial building block in the synthesis of a diverse range of pharmaceutical agents. Its unique structural features and reactivity make it a valuable precursor for developing novel therapeutics targeting a variety of diseases, including metabolic disorders, neurological conditions, and cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors.
Introduction to a Key Synthetic Intermediate
Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle.[1][2] The aldehyde functional group at the 3-position of the 5-methylthiophene core provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.[3] Specifically, alkylated thiophene-3-carbaldehydes are recognized as key starting materials for the synthesis of glucagon antagonists and dopamine D1 agonists, highlighting their significance in drug discovery.[3]
Applications in Pharmaceutical Synthesis
The application of this compound and its derivatives spans several therapeutic areas:
-
Metabolic Diseases: Thiophene-3-carbaldehyde derivatives are instrumental in the development of glucagon receptor antagonists.[3] Glucagon is a hormone that raises blood glucose levels, and its antagonism is a promising strategy for the treatment of type 2 diabetes.
-
Neurological Disorders: This scaffold is a key component in the synthesis of dopamine D1 receptor agonists, such as the experimental drug ABT-431.[3] Such agents have been investigated for the treatment of Parkinson's disease and other neurological conditions.
-
Oncology: Thiophene-based compounds, including those derived from substituted thiophene-3-carbaldehydes, have shown potential as anticancer agents.[3] Their derivatives are being explored for their cytotoxic effects against various cancer cell lines.
-
Inflammatory Diseases: The thiophene nucleus is a common feature in many anti-inflammatory drugs.[3] Synthetic routes utilizing this compound can lead to the generation of novel anti-inflammatory agents.
Experimental Protocols
Detailed methodologies for the synthesis of key pharmaceutical intermediates from thiophene-based precursors are outlined below.
Protocol 1: Regioselective Synthesis of a 5-Substituted-thiophene-3-carbaldehyde Derivative
This protocol details the multi-step synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a versatile intermediate for further pharmaceutical development.[3]
Experimental Workflow:
Caption: Multi-step synthesis of a 5-substituted-thiophene-3-carbaldehyde.
Materials:
-
Thiophene
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
n-Butyllithium (n-BuLi) in hexane
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Trityl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Propyl bromide
-
Ethyl acetate (EtOAc)
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Methanol
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Synthesis of 2,3,5-Tribromothiophene: This step is performed following established literature procedures.[3]
-
Synthesis of (3,5-Dibromothiophen-2-yl)methanol: 2,3,5-Tribromothiophene (93 mmol) is dissolved in dry THF (300 mL) and cooled to -78 °C. n-BuLi (1.1 equiv.) is added slowly, and the mixture is stirred for 30 minutes. DMF (18.0 g) is then added, and stirring is continued for another 30 minutes. The reaction is warmed to 0 °C and quenched with saturated NH₄Cl solution. The crude aldehyde is reduced in situ with methanol (8 mL) and NaBH₄ (6 g) at 0 °C, followed by stirring at room temperature for 20 minutes. After quenching with NH₄Cl and extraction with EtOAc, the organic layer is washed, dried, and concentrated. The product is purified by flash column chromatography.[3]
-
Synthesis of 3,5-Dibromo-2-((trityloxy)methyl)thiophene: To a solution of (3,5-dibromothiophen-2-yl)methanol (54.0 mmol) and DBU (189 mmol) in DMF (54 mL), trityl chloride (162.0 mmol) is added at room temperature. After stirring for 13 hours, the mixture is diluted with EtOAc and washed sequentially with 10% HCl, NaHCO₃, and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[3]
-
Synthesis of 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene: 3,5-Dibromo-2-((trityloxy)methyl)thiophene (20.0 mmol) in THF (80 mL) is cooled to -78 °C. n-BuLi (1.1 equiv.) is added dropwise, and the mixture is stirred for 20 minutes. Freshly distilled propyl bromide (3 equiv.) is added, and the solution is warmed to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with EtOAc. The organic layer is washed, dried, concentrated, and the product is purified by flash column chromatography and recrystallization.[3]
-
Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde: 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene (14.70 mmol) in THF (60 mL) is cooled to -78 °C. n-BuLi (1.1 equiv.) is added dropwise and stirred for 20 minutes. Neat DMF (44.1 mmol) is added slowly, and the reaction is stirred at room temperature for 18 hours. After quenching with NH₄Cl and extraction with EtOAc, the product is purified by flash column chromatography.[3]
Quantitative Data:
| Step | Product | Starting Material | Yield (%) |
| 1 | 2,3,5-Tribromothiophene | Thiophene | 75 |
| 2 | (3,5-Dibromothiophen-2-yl)methanol | 2,3,5-Tribromothiophene | 78 |
| 3 | 3,5-Dibromo-2-((trityloxy)methyl)thiophene | (3,5-Dibromothiophen-2-yl)methanol | 90 |
| 4 | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | 3,5-Dibromo-2-((trityloxy)methyl)thiophene | 80 |
| 5 | 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | 80 |
| Overall | 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | Thiophene | 33 |
Signaling Pathways of Derived Pharmaceuticals
Dopamine D1 Receptor Signaling
Dopamine D1 receptor agonists derived from thiophene-3-carbaldehydes exert their effects through a G-protein coupled receptor (GPCR) signaling cascade. Upon agonist binding, the D1 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[4]
Caption: Dopamine D1 Receptor Signaling Pathway.
Glucagon Receptor Signaling
Glucagon receptor antagonists developed from thiophene-3-carbaldehyde precursors block the signaling cascade initiated by the hormone glucagon. Typically, glucagon binding to its receptor activates a Gs protein, leading to cAMP production and PKA activation.[2][5] This cascade results in increased glucose production in the liver. Antagonists prevent this initial binding step, thereby inhibiting the downstream effects.[2]
Caption: Glucagon Receptor Signaling and Antagonism.
Conclusion
This compound and its derivatives represent a promising and versatile platform for the synthesis of novel pharmaceutical agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold highly attractive for medicinal chemists. The provided protocols and pathway diagrams offer a foundational resource for researchers aiming to explore the full potential of this valuable building block in drug discovery and development.
References
- 1. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
Application Notes: 5-Methylthiophene-3-carbaldehyde as a Versatile Building Block for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methylthiophene-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold, present in numerous FDA-approved drugs, owing to its isosteric similarity to a phenyl ring but with distinct electronic properties and metabolic profile.[1] The presence of a reactive aldehyde group at the 3-position and a methyl group at the 5-position allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with significant biological activities. These activities span anticancer, antimicrobial, antiviral, and enzyme inhibition domains, making this compound a key starting material for developing novel therapeutic agents.[1][2]
Applications in the Synthesis of Anticancer Agents
Thiophene derivatives are extensively explored for their anticancer potential. The aldehyde functional group of this compound serves as a crucial handle for synthesizing Schiff bases, chalcones, and fused heterocyclic systems like thienopyrimidines, which are known to exhibit potent cytotoxic and kinase inhibitory activities.[3][4]
Mechanism Spotlight: Kinase Inhibition Many thiophene-based compounds, particularly thieno[2,3-d]pyrimidines synthesized from thiophene carbaldehydes, function as ATP-competitive kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] These inhibitors bind to the ATP-binding pocket of kinases like EGFR, FLT3, and others, blocking downstream signaling pathways and inhibiting cancer cell proliferation and survival.[4][5]
Quantitative Data: Anticancer Activity
| Compound Class | Target / Cell Line | Activity (IC50) | Reference |
| Thienopyrimidine Derivative | HepG2 (Liver Cancer) | More potent than 5-FU | [8] |
| Thiophene Carboxamide | Hep3B (Liver Cancer) | 5.46 µM | [8] |
| Tetrahydrobenzo[b]thiophene | A549 (Lung Cancer) | Dose-dependent G2/M arrest | [9] |
| 3-Aryl-thiophene Chalcone | HCT-15 (Colon Cancer) | 21 µg/mL | [3] |
| Thieno[2,3-d]pyrimidine | FLT3 Kinase | 41.4% - 83.5% inhibition | [4] |
Applications in the Synthesis of Antimicrobial Agents
The thiophene nucleus is a cornerstone in the development of novel antimicrobial agents. Derivatives synthesized from this compound have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[10][11] The synthetic versatility allows for the introduction of pharmacophores like pyridine, triazole, and other heterocycles, significantly modulating the antimicrobial potency.[10][12]
Mechanism Spotlight: Membrane Disruption Some thiophene derivatives exert their bactericidal effects by disrupting the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is particularly relevant for combating drug-resistant strains.[13]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Activity | Reference |
| Pyridine-Thiophene Derivative | S. aureus, E. coli | Comparable to ampicillin | [10][11] |
| Thiophene Derivative 7 | P. aeruginosa | More potent than gentamicin | [12] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | MIC50 = 16 mg/L | [13] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | MIC50 = 32 mg/L | [13] |
| 3-Amino thiophene-2-carboxamide | S. aureus | 86.9% inhibition | [14] |
| 4-Arylthiophene-2-carbaldehyde | P. aeruginosa | IC50 = 29.7 µg/mL | [15] |
Applications in the Synthesis of Antiviral Agents
Thiophene derivatives have also been investigated for their antiviral properties. The core scaffold can be incorporated into nucleoside analogues or other structures that interfere with viral replication processes, such as inhibiting key viral enzymes like thymidylate synthetase or RNA-dependent RNA polymerase (RdRp).[16][17]
Quantitative Data: Antiviral & Enzyme Inhibitory Activity
| Compound Class | Target / Virus | Activity (Ki / IC50 / EC50) | Reference |
| Thymidine Analogue (Phosphate) | Thymidylate Synthetase | Ki = 1.9 µM | [16] |
| Thiosemicarbazone Derivative | Dengue Virus | Complete inhibition in vitro | [18] |
| Camphene-Pyrrolidine Derivative | Ebola Virus (EBOV) | IC50 = 18.3 µM | [19] |
| 5'-Arylchalcogeno-3-aminothymidine | SARS-CoV-2 (Vero E6) | EC50 = 1.99 µM | [17] |
Experimental Protocols
Protocol 1: General Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an appropriate methyl ketone to form a bioactive chalcone.
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aryl/heteroaryl methyl ketone (1.0-1.2 eq) in ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Cool the solution in an ice bath (0-5 °C). Add an aqueous solution of a base (e.g., 10-20% NaOH or KOH) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[3]
Protocol 2: Synthesis of Thieno[3,2-b]pyridine Derivatives via Friedlander Annulation
This protocol outlines the synthesis of fused thienopyridine systems, common in kinase inhibitors, from an amino-thiophene intermediate derived from the starting carbaldehyde. (Note: This is a representative protocol often starting from an o-amino-aldehyde functionalized heterocycle).[20]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine the 3-amino-thiophene-2-carbaldehyde derivative (1.0 eq) (obtainable from the title compound via further functionalization), an active methylene compound such as a 1,3-dione or ketone (1.1 eq), and acetonitrile (20 mL/mmol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.2-0.5 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and quench by adding distilled water. A precipitate should form.
-
Purification: Filter the solid precipitate, wash thoroughly with water and then a cold solvent like ethanol or diethyl ether. Dry the product under vacuum to yield the desired benzothieno[3,2-b]pyridine derivative.[20]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of newly synthesized thiophene derivatives.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL). Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in media without compound) and a negative control (media only). A standard antibiotic (e.g., ampicillin, gentamicin) should be run in parallel.[13]
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 5-[(methylthio)methyl]-2'-deoxyuridine, the corresponding sulfoxide and sulfone, and their 5'-phosphates: antiviral effects and thymidylate synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. The described five-step synthesis starts from commercially available thiophene and employs a strategy of chemo- and regioselective lithium/bromine exchange reactions to achieve the target molecule with a good overall yield.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing multi-functionalized thiophene derivatives.
Introduction
Thiophene derivatives are important heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The precise functionalization of the thiophene ring is crucial for tuning the biological and physical properties of the final products. This protocol details the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a versatile intermediate for further chemical modifications. The synthetic strategy involves the initial bromination of thiophene, followed by a series of selective lithium-halogen exchange reactions to introduce the desired substituents at specific positions. The final formylation step is achieved through a Br/Li exchange followed by quenching with N,N-dimethylformamide (DMF).[1]
Experimental Protocol
This protocol is adapted from a published procedure and outlines a five-step synthesis.[1]
Materials and Reagents:
-
Thiophene
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexane
-
N,N-Dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Propyl bromide
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and an outlet for gas evolution, charge thiophene (11.25 g, 134 mmol) and 200 mL of chloroform.
-
Cool the mixture in an ice bath.
-
Add bromine (64.80 g, 406 mmol) dropwise over 2 hours.
-
Allow the reaction mixture to warm to room temperature and let it rest overnight.
-
Heat the mixture at 50 °C for 24 hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution.
-
Reflux for 7 hours with a solution of 8.0 g of potassium hydroxide in 150 mL of 95% ethanol.
-
Pour the mixture into water and extract the product.
-
Purify the crude product to obtain 2,3,5-tribromothiophene.
Step 2: Synthesis of (3,5-Dibromothiophen-2-yl)methanol
-
In a 500 mL round-bottom flask, dissolve 2,3,5-tribromothiophene (30 g, 93 mmol) in 300 mL of dry THF and cool to -78 °C.
-
Slowly add n-BuLi (66 mL, 1.1 equiv., 1.6 M in hexane) over 10 minutes and stir for 30 minutes at the same temperature.
-
Add DMF (18.0 g) slowly and stir at -78 °C for 30 minutes.
-
Warm the reaction to 0 °C and quench with a saturated NH₄Cl solution.
-
Extract the product and purify to yield (3,5-dibromothiophen-2-yl)methanol.
Step 3: Synthesis of 3,5-Dibromo-2-((trityloxy)methyl)thiophene
-
To a solution of (3,5-dibromothiophen-2-yl)methanol in DCM, add triethylamine.
-
Add trityl chloride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over Na₂SO₄ and purify by column chromatography.
Step 4: Synthesis of 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene
-
In a 250 mL round-bottom flask, dissolve 3,5-dibromo-2-((trityloxy)methyl)thiophene (10.3 g, 20.0 mmol) in 80 mL of THF and cool to -78 °C.[1]
-
Add n-BuLi (20 mL, 22.0 mmol, 1.6 M in hexane) dropwise over 10 minutes and stir for 20 minutes.[1]
-
Add freshly distilled propyl bromide (3 equiv.) over 5 minutes at -78 °C and then warm to room temperature.[1]
-
Stir the solution for 16 hours at room temperature.[1]
-
Quench the reaction with H₂O and extract the mixture with EtOAc.[1]
-
Wash the organic layer with brine and dry over Na₂SO₄.[1]
-
Purify the product by flash column chromatography.
Step 5: Synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde
-
In a 100 mL round-bottom flask, place 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene (7.0 g, 14.70 mmol) and 60 mL of THF, then cool to -78 °C.[1]
-
Add n-BuLi (10.1 mL, 16.17 mmol, 1.6 M in hexane) dropwise over 10 minutes and stir for 20 minutes.[1]
-
Add neat DMF (3.3 g, 44.1 mmol) slowly over 5 minutes.[1]
-
Stir the reaction at room temperature for 18 hours.[1]
-
Quench the reaction with NH₄Cl and extract with ethyl acetate.[1]
-
Purify the final product by flash column chromatography (ethyl acetate/hexane) to yield 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde as a colorless solid.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde and its intermediates.[1]
| Step | Product Name | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| 1 | 2,3,5-Tribromothiophene | Thiophene | Br₂, CHCl₃, NaOH, KOH | 48 h | 75 |
| 2 | (3,5-Dibromothiophen-2-yl)methanol | 2,3,5-Tribromothiophene | n-BuLi, DMF, THF | ~1 h | - |
| 3 | 3,5-Dibromo-2-((trityloxy)methyl)thiophene | (3,5-Dibromothiophen-2-yl)methanol | TrCl, Et₃N, DCM | - | - |
| 4 | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | 3,5-Dibromo-2-((trityloxy)methyl)thiophene | n-BuLi, Propyl bromide, THF | 16 h | - |
| 5 | 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | n-BuLi, DMF, THF | 18 h | 80 |
| Overall Yield | 33 |
Note: Yields for intermediate steps 2, 3, and 4 were not explicitly reported in the primary literature source but are part of a successful five-step synthesis with a reported overall yield of 33%.[1]
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
Caption: Synthetic pathway for 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
References
Application Notes and Protocols: Suzuki Coupling Reactions with Derivatives of 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable electronic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering an efficient route to synthesize substituted aromatic compounds.[1][2] This application note provides a detailed protocol for the Suzuki coupling of a halogenated derivative of 5-methylthiophene-3-carbaldehyde with various arylboronic acids. The resulting 3-aryl-5-methylthiophene derivatives are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science. The aldehyde functionality at the 3-position serves as a versatile handle for further chemical transformations, such as reductive amination, oxidation, reduction, and condensation reactions.
The general approach involves the palladium-catalyzed reaction of a halo-substituted this compound with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a base.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document outlines optimized conditions and protocols based on analogous reactions with substituted bromothiophenes.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction for a brominated derivative of this compound proceeds as follows:
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki coupling reaction with a derivative of this compound. The starting material, bromo-5-methylthiophene-3-carbaldehyde, can be synthesized via bromination of this compound. The following protocol is adapted from procedures for structurally similar bromothiophene derivatives.[3]
Materials:
-
Bromo-5-methylthiophene-3-carbaldehyde derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-5-methylthiophene-3-carbaldehyde derivative (1.0 eq) and the arylboronic acid (1.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (2.5 mol%), and the base, K₃PO₄ (2.0 eq).[3]
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing. Then, heat the mixture to 90°C and maintain this temperature for 12 hours with continuous stirring.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables summarize the yields of Suzuki coupling reactions for structurally similar bromothiophene derivatives with various arylboronic acids. These data provide an expected range of yields for the reactions of bromo-5-methylthiophene-3-carbaldehyde derivatives.
Table 1: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |
| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 3 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | ~63 |
| 4 | 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |
| 5 | 3-Acetylphenylboronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethanone | 63 |
| 6 | 4-(Methylthio)phenylboronic acid | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 56 |
| 7 | 4-Iodophenylboronic acid | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | 60 |
| 8 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-p-tolylthiophene | 53 |
| 9 | 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |
Table 2: Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Various Arylboronic Acids (Monosubstitution) [4]
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 55 |
| 2 | 4-Methylphenylboronic acid | 63 |
| 3 | 4-Methoxyphenylboronic acid | 58 |
| 4 | 4-Chlorophenylboronic acid | 45 |
| 5 | 4-Fluorophenylboronic acid | 49 |
| 6 | 3-Nitrophenylboronic acid | 38 |
| 7 | 4-Nitrophenylboronic acid | 42 |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Formylation of 5-Methylthiophene to the 3-Position
Welcome to the technical support center for the regioselective formylation of 5-methylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in achieving formylation at the C3-position.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of 5-methylthiophene at the 3-position challenging?
A1: Direct electrophilic formylation of 5-methylthiophene, using methods like the Vilsmeier-Haack or Rieche reaction, overwhelmingly favors substitution at the C2 and C5 positions. This is because the electron-donating methyl group and the sulfur atom activate the C2 and C5 positions for electrophilic attack, making the C3 and C4 positions less reactive. Achieving formylation at the C3-position requires strategies that overcome this inherent reactivity preference.
Q2: What are the primary strategies to achieve formylation at the 3-position of 5-methylthiophene?
A2: The two main successful strategies for obtaining 5-methylthiophene-3-carbaldehyde are:
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Directed ortho-Metalation (DoM): This involves introducing a directing group at the C2 position, which facilitates deprotonation (lithiation) at the adjacent C3 position. The resulting organolithium species is then quenched with a formylating agent.
-
Halogen-Metal Exchange: This multi-step approach involves the initial regioselective halogenation of the thiophene ring at the C3 position, followed by a halogen-metal exchange and subsequent formylation.
Q3: I performed a Vilsmeier-Haack reaction on 5-methylthiophene and did not get the 3-formyl isomer. What happened?
A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For 5-methylthiophene, the C5 position is the most electronically activated and sterically accessible for the Vilsmeier reagent, leading to the formation of 5-methyl-2-thiophenecarboxaldehyde as the major product. To obtain the 3-formyl isomer, a different synthetic approach is necessary.
Q4: Can I use Rieche formylation to get this compound?
A4: Similar to the Vilsmeier-Haack reaction, the Rieche formylation, which uses a Lewis acid and a dichloromethyl ether, is also an electrophilic aromatic substitution.[1] Therefore, it will also favor formylation at the more activated C5 position of 5-methylthiophene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired 3-formyl product. | Incorrect reaction strategy (e.g., using Vilsmeier-Haack or Rieche). | Employ a strategy that directs functionalization to the C3 position, such as Directed ortho-Metalation or a Halogen-Metal Exchange protocol. |
| Incomplete lithiation in DoM or halogen-metal exchange. | Ensure anhydrous conditions and use freshly titrated organolithium reagents. Optimize reaction time and temperature for the metalation step. | |
| Inefficient quenching of the organolithium intermediate. | Use a suitable formylating agent like anhydrous N,N-dimethylformamide (DMF) and ensure it is added at low temperature before allowing the reaction to warm. | |
| Formation of the 2-formyl isomer as the major product. | Direct electrophilic formylation conditions were used. | Switch to a regioselective method like DoM or halogen-metal exchange. |
| Mixture of regioisomers is obtained. | Incomplete regioselectivity in the initial halogenation step (for the halogen-metal exchange route). | Optimize the bromination conditions to selectively introduce bromine at the C3 position. This may involve using specific brominating agents and controlling the reaction temperature. |
| Scrambling of the organolithium intermediate. | Maintain low temperatures during the lithiation and quenching steps to prevent isomerization. | |
| Significant amount of starting material remains. | Insufficient amount of organolithium reagent. | Use a slight excess of the organolithium reagent and ensure it is of high purity and activity. |
| Presence of water or other protic sources in the reaction. | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation: Comparison of Formylation Strategies
| Method | Key Reagents | Typical Conditions | Yield of 3-Formyl Product | Regioselectivity | Advantages | Disadvantages |
| Directed ortho-Metalation (DoM) | Directing Group (e.g., amide), n-BuLi, DMF | THF, -78 °C to rt | Moderate to Good | High for C3-position | High regioselectivity; single-pot transformation from the 2-substituted precursor. | Requires introduction and potential removal of a directing group; sensitive to steric hindrance. |
| Halogen-Metal Exchange | NBS/Br₂, n-BuLi, DMF | Multi-step; -78 °C to rt | Good to Excellent[2] | Excellent for C3-position[2] | High yielding and highly regioselective.[2] | Multi-step process; requires handling of halogenated intermediates.[2] |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to rt | Negligible | Predominantly C5-position[3] | Well-established, common reagents.[3] | Not suitable for C3-formylation of 5-methylthiophene. |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to rt | Negligible | Generally favors the C5-position[3] | Effective for some electron-rich aromatics. | Not regioselective for the C3-position in this case. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen-Metal Exchange (Adapted from a similar synthesis)[2]
Step 1: Bromination of 5-methylthiophene at the 3-position.
-
To a solution of 5-methylthiophene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the resulting 3-bromo-5-methylthiophene by distillation or column chromatography.
Step 2: Halogen-Metal Exchange and Formylation.
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3-bromo-5-methylthiophene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Protocol 2: Directed ortho-Metalation (DoM) Approach (General Procedure)
Step 1: Synthesis of a 2-substituted-5-methylthiophene with a Directing Group.
-
Introduce a suitable directing group (e.g., by converting a 2-carboxylic acid to an N,N-diethylamide) onto the 5-methylthiophene ring at the 2-position.
Step 2: Directed Lithiation and Formylation.
-
Dissolve the 2-substituted-5-methylthiophene in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add s-butyllithium (s-BuLi) in the presence of TMEDA dropwise and stir for the appropriate time to effect lithiation at the 3-position.
-
Quench the resulting aryllithium species with anhydrous DMF at -78 °C.
-
Allow the reaction to warm to room temperature and then perform an aqueous work-up.
-
Extract the product and purify by chromatography.
Step 3: Removal of the Directing Group (if necessary).
-
Hydrolyze or cleave the directing group to yield the final this compound.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Logic diagram for troubleshooting formylation regioselectivity.
References
Troubleshooting low yield in 5-Methylthiophene-3-carbaldehyde synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 5-Methylthiophene-3-carbaldehyde, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common strategies for synthesizing this compound are the Vilsmeier-Haack reaction and formylation via a lithiation/metal-halogen exchange pathway. The Vilsmeier-Haack reaction uses reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate an electron-rich thiophene ring.[1][2] The lithiation route typically involves a bromine-lithium exchange on a brominated thiophene precursor at very low temperatures, followed by quenching with a formylating agent like DMF.[3]
Q2: My reaction yield is consistently low. What are the most common general causes?
A2: Low yields in this synthesis can often be attributed to a few key factors:
-
Reagent Quality: Moisture is a critical issue. The Vilsmeier reagent is deactivated by water, and organolithium reagents (like n-BuLi) are highly reactive with moisture.[4][5] Using anhydrous solvents and fresh or properly stored reagents is crucial.[6]
-
Reaction Temperature: Temperature control is vital. Vilsmeier-Haack reactions can produce tars and side products at elevated temperatures, while lithiation reactions require cryogenic temperatures (e.g., -78 °C) to be effective and prevent side reactions.[3][7]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of byproducts or incomplete conversion. For instance, an excess of the Vilsmeier reagent can lead to di-formylation.[7]
-
Work-up Procedure: Improper quenching or extraction during the work-up can lead to product loss or degradation.[7]
Q3: What are the typical side products I should watch for?
A3: Depending on the method, several side products can reduce your yield and complicate purification:
-
Di-formylated Products: Especially in the Vilsmeier-Haack reaction, a second formyl group can be added to the thiophene ring if the stoichiometry or reaction time is not carefully controlled.[5]
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at higher temperatures.[7]
-
Polymerization/Tars: Thiophene derivatives can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of dark, insoluble polymeric materials.[4][5]
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Regioisomers: Depending on the starting material and reaction conditions, you may form other isomers of the desired product. Lithiation from a specific bromo-precursor generally offers higher regioselectivity.[3][4]
Synthesis Methodologies and Troubleshooting Guides
Method 1: Vilsmeier-Haack Reaction
This method involves the formylation of a suitable methylthiophene precursor using a Vilsmeier reagent, typically generated in situ from POCl₃ and DMF.[8]
Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for formylation.
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture in DMF or POCl₃.[4] 2. Reaction temperature is too low, leading to insufficient activation. 3. Starting material is not sufficiently electron-rich for the reaction. | 1. Use anhydrous DMF and freshly opened or distilled POCl₃. Ensure all glassware is flame-dried.[4] 2. After initial addition at low temperature (0-10 °C), allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) while monitoring via TLC.[1][4] 3. The methyl group at the 3-position should activate the 5-position for formylation. Confirm starting material purity. |
| Formation of Dark, Tarry Mixture | 1. Reaction temperature is too high, causing polymerization or decomposition.[4] 2. Presence of impurities in the starting materials. | 1. Maintain strict temperature control, especially during the addition of reagents. Add the Vilsmeier reagent dropwise to the thiophene solution.[7] 2. Purify the starting methylthiophene and solvents before use.[4] |
| Significant Amount of Di-formylated Byproduct | 1. Excess of Vilsmeier reagent used.[7] 2. Prolonged reaction time. | 1. Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to substrate between 1:1 and 1.5:1 as a starting point for optimization.[7] 2. Monitor the reaction progress closely using TLC or GC/LC-MS and quench the reaction as soon as the starting material is consumed.[7] |
| Presence of Chlorinated Byproducts | 1. High reaction temperatures can promote chlorination by the chloroiminium salt.[7] | 1. Run the reaction at the lowest effective temperature. 2. Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF if chlorination is a persistent issue.[7] |
Method 2: Formylation via Lithiation
This highly regioselective method involves a bromine-lithium exchange on a precursor like 3-bromo-5-methylthiophene, followed by formylation with DMF.[3] This approach is excellent for achieving a specific substitution pattern.
Reaction Pathway
Caption: Lithiation and formylation pathway.
Troubleshooting Guide: Lithiation/Formylation
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive n-BuLi reagent (degraded by air/moisture). 2. Presence of moisture or other electrophilic impurities in the reaction flask, solvent, or starting material. 3. Reaction temperature was not maintained at -78 °C, causing reagent decomposition or side reactions. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh bottle if necessary. 2. Ensure all glassware is rigorously flame-dried under vacuum or high-purity inert gas. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). 3. Use a dry ice/acetone or a cryocooler bath to maintain a consistent low temperature throughout the addition steps.[3] |
| Recovery of Brominated Starting Material | 1. Incomplete bromine-lithium exchange. 2. Insufficient amount of n-BuLi added. | 1. Increase the reaction time for the lithiation step (e.g., from 20 min to 45-60 min) before adding DMF.[3] 2. Re-calculate and ensure at least 1.1 equivalents of accurately titrated n-BuLi are used. |
| Complex Mixture of Products | 1. The reaction temperature rose prematurely, allowing the highly reactive organolithium intermediate to react in unintended ways. | 1. Ensure efficient stirring and add reagents (n-BuLi and DMF) dropwise and slowly to avoid localized heating. Keep the reaction at -78 °C until it is quenched.[3] |
Quantitative Data Summary
The choice of synthesis method and reaction conditions significantly impacts yield. The following table provides a comparative overview.
| Parameter | Vilsmeier-Haack Reaction | Lithiation/Formylation |
| Typical Reagents | POCl₃, DMF | n-BuLi, DMF |
| Key Conditions | 0 °C to 80 °C[1][7] | Strictly anhydrous, -78 °C[3] |
| Regioselectivity | Good (driven by electronics of the ring) | Excellent (defined by bromo-precursor)[3] |
| Advantages | Uses common, less hazardous reagents than organolithiums; well-established.[9] | High regioselectivity; often high yielding.[3] |
| Disadvantages | Risk of di-formylation and chlorination; can form tars.[4][7] | Requires strictly anhydrous conditions; uses pyrophoric n-BuLi.[9] |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 5-Methyl-2-thiophenecarbaldehyde (Adapted for 3-carbaldehyde)
Note: This is an adapted representative procedure. The starting material should be 3-methylthiophene to achieve formylation at the 5-position. Yields are highly dependent on precise conditions.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place anhydrous DMF (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).[7]
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Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[4]
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Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[4]
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Formylation: Dissolve 3-methylthiophene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.[4]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction may be gently heated (e.g., 40 °C) to drive it to completion. Monitor progress by TLC.[4]
-
Work-up: Cool the reaction mixture back to 0 °C and quench by slowly pouring it over crushed ice. Then, carefully neutralize the mixture by adding a saturated solution of sodium acetate or sodium hydroxide until the pH is ~6-7.[9]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography.[5]
Protocol 2: Synthesis of 5-Alkyl-thiophene-3-carbaldehyde via Lithiation (Adapted from MDPI)[3]
Note: This protocol is based on the synthesis of a similar compound and should be adapted for this compound by starting with 3-bromo-5-methylthiophene.
-
Reaction Setup: Add 3-bromo-5-methylthiophene (1.0 equivalent) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask under an inert atmosphere.
-
Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents, 1.6 M in hexanes) dropwise over 10 minutes. Stir the mixture at -78 °C for 20-30 minutes.[3]
-
Formylation: Add neat, anhydrous DMF (3.0 equivalents) dropwise to the reaction mixture over 5 minutes, ensuring the temperature remains at -78 °C.[3]
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.[3]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography (e.g., with an ethyl acetate/hexane gradient) to yield the final product.[3]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low synthesis yield.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Purification strategies for 5-Methylthiophene-3-carbaldehyde from isomeric impurities
Welcome to the technical support center for the purification of 5-Methylthiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the separation of this compound from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly through methods like the Vilsmeier-Haack formylation of 3-methylthiophene, a mixture of regioisomers is often formed. The most common isomeric impurities include:
-
2-Methylthiophene-4-carbaldehyde
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3-Methylthiophene-2-carbaldehyde
The formation of these isomers is due to the different positions on the thiophene ring that can be formylated.[1]
Q2: Which purification techniques are most effective for separating this compound from its isomers?
A2: The choice of purification method depends on the scale of your experiment and the resources available. The most commonly employed and effective techniques are:
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Flash Column Chromatography: This is a highly versatile and widely used method for separating isomers with different polarities.[2]
-
Fractional Distillation: This technique is suitable for large-scale purifications and relies on differences in the boiling points of the isomers.
-
Recrystallization: If the crude product is a solid or can be derivatized to a crystalline solid, recrystallization can be a powerful final purification step to achieve high purity.[2]
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Bisulfite Adduct Formation: This classical method for purifying aldehydes can be effective for separating aldehydes from non-aldehydic impurities and potentially for separating isomeric aldehydes based on their differential reactivity and the solubility of their adducts.[3]
Q3: My purified this compound is turning dark upon storage. What is causing this and how can I prevent it?
A3: Aldehydes are prone to oxidation by air, which can lead to the formation of the corresponding carboxylic acid and other colored degradation products.[4] To ensure the stability of your purified product, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Flash Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of isomers on TLC and column. | The polarity of the eluent is too high or too low. Isomers have very similar polarities. | Systematically screen different solvent systems with varying polarities (e.g., mixtures of hexanes/ethyl acetate, hexanes/dichloromethane, or toluene/ethyl acetate). Use a long, narrow column to increase the number of theoretical plates. Employ a shallow solvent gradient during elution.[2] |
| Streaking of the compound on the TLC plate. | The sample is overloaded. The compound is degrading on the acidic silica gel. | Dilute the sample before spotting on the TLC plate. Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to deactivate the silica gel.[2] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[2] |
Fractional Distillation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of isomers. | The boiling points of the isomers are very close. The distillation is being performed too quickly. The fractionating column is not efficient enough. | Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[5] Distill at a slow, steady rate to allow for proper equilibration between the liquid and vapor phases.[5] |
| The compound is decomposing during distillation. | The distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds. |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated or cooling too quickly. The presence of impurities is inhibiting crystal formation. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification step like a quick filtration through a plug of silica gel. |
| No crystals form upon cooling. | The solution is not saturated enough. Nucleation has not occurred. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound. |
Physicochemical Data of Isomers
A comparison of the physicochemical properties of this compound and its common isomers is crucial for developing an effective purification strategy.
| Property | This compound | 2-Methylthiophene-4-carbaldehyde | 3-Methylthiophene-2-carbaldehyde | 5-Methyl-2-thiophenecarboxaldehyde |
| CAS Number | 29421-72-5 | 84815-20-3 (example) | 5834-16-2 | 13679-70-4 |
| Molecular Weight | 126.18 g/mol | 126.18 g/mol | 126.18 g/mol | 126.18 g/mol |
| Boiling Point | ~200.6 °C at 760 mmHg | N/A | ~215-217 °C at 760 mmHg[6] | ~114 °C at 25 mmHg |
| Refractive Index | N/A | N/A | ~1.586 at 20 °C[6] | ~1.583 at 20 °C |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a mixture of isomers using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexanes or a hexanes/ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial eluent through it until the pack is stable.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes/ethyl acetate).
-
Collect fractions in a systematic manner (e.g., in test tubes or vials).
-
Monitor the elution of the compounds by thin-layer chromatography (TLC) analysis of the collected fractions.
-
If the isomers are not separating well, a shallow gradient elution can be employed by gradually increasing the polarity of the eluent (e.g., slowly increasing the percentage of ethyl acetate).
4. Product Isolation:
-
Combine the fractions containing the pure this compound as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol describes a classical method for the purification of aldehydes.[3]
1. Formation of the Bisulfite Adduct:
-
Dissolve the crude mixture containing the isomeric aldehydes in a suitable water-miscible solvent like methanol or ethanol.
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The reaction may be exothermic, so cooling in an ice bath might be necessary.
-
Continue stirring for a period of time (this can range from a few hours to overnight) to ensure complete formation of the adduct. A precipitate of the bisulfite adduct may form.
2. Separation of the Adduct:
-
If a precipitate forms, it can be collected by filtration and washed with a small amount of cold ethanol and then ether.
-
If the adduct is soluble in the aqueous layer, perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate) and water. The bisulfite adduct will preferentially partition into the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Separate the aqueous layer.
3. Regeneration of the Aldehyde:
-
To the isolated bisulfite adduct (either the solid precipitate or the aqueous solution), add a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, with stirring until the evolution of gas ceases or the solution becomes basic. This will regenerate the aldehyde.
-
Extract the regenerated aldehyde into the organic layer.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified aldehyde.
Diagrams
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Vilsmeier-Haack Formylation of Methylthiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of 2-methylthiophene and 3-methylthiophene.
Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of methylthiophenes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Mono-formylated Product
Question: My Vilsmeier-Haack reaction on methylthiophene is resulting in a low yield or has failed completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in the formylation of methylthiophenes can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to diagnosing the issue is crucial.
| Potential Cause | Proposed Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is rigorously dried (flame or oven-dried) and use anhydrous N,N-dimethylformamide (DMF). Phosphorus oxychloride (POCl₃) can degrade over time; using a fresh bottle or distilling it prior to use is recommended.[1] The reagent should ideally be prepared in situ at low temperatures (0-5 °C) and used promptly.[2] |
| Insufficient Substrate Reactivity | While methylthiophenes are electron-rich and generally reactive, electron-withdrawing groups elsewhere on the ring can decrease nucleophilicity, hindering the reaction.[1] For less reactive substrates, a modest increase in reaction temperature (e.g., to 50-80 °C) or a slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[3] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[4] If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.[2] |
| Product Decomposition During Work-up | The iminium salt intermediate requires hydrolysis to yield the aldehyde product. This is typically achieved by quenching the reaction mixture in ice water.[5][4] Ensure the hydrolysis is complete. The product may also be sensitive to harsh acidic or basic conditions during work-up. Careful neutralization with a mild base like sodium bicarbonate or sodium acetate is recommended.[2][4] |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing multiple products, including what I suspect are di-formylated and chlorinated species. How can I improve the selectivity for the desired mono-formylated product?
Answer: The formation of side products is a common challenge. Optimizing reaction conditions is key to minimizing these unwanted transformations.
| Side Product | Contributing Factors | Mitigation Strategies |
| Di-formylated Thiophene | Using a large excess of the Vilsmeier reagent and/or high reaction temperatures can promote a second formylation.[6] | Carefully control the stoichiometry. Use a molar ratio of methylthiophene to Vilsmeier reagent closer to 1:1 or a slight excess of the reagent (e.g., 1.2 equivalents).[4] Maintain a lower reaction temperature (0 °C to room temperature) to favor mono-substitution.[4] |
| Chlorinated Byproducts | Harsh reaction conditions, such as prolonged heating at high temperatures in the presence of POCl₃, can lead to chlorination of the thiophene ring.[6][7] | Avoid excessive heating and prolonged reaction times. Once the starting material is consumed (as monitored by TLC), proceed with the work-up. |
| Polymeric Tars | Methylthiophenes can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization.[6] The reaction to form the Vilsmeier reagent is exothermic and uncontrolled temperature can lead to decomposition.[2] | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature effectively.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 2-methylthiophene and 3-methylthiophene?
A1: For 2-methylthiophene, formylation occurs almost exclusively at the C5 position due to the directing effect of the methyl group and the inherent reactivity of the α-positions of the thiophene ring.[4] For 3-methylthiophene, a mixture of isomers is typically obtained. The major product is generally the 2-formyl derivative, with the 5-formyl isomer also being formed. The ratio of these isomers can be influenced by the steric bulk of the Vilsmeier reagent and other reaction conditions.[8]
Q2: What are the typical yields for the Vilsmeier-Haack formylation of methylthiophenes?
A2: Yields are highly dependent on the specific substrate, reaction conditions, and purification methods. For the formylation of 2-methylthiophene to 5-methyl-2-thiophenecarboxaldehyde, yields are reported to be in the "good to excellent" range.[4] A specific procedure for the formylation of 3-methylthiophene reported a 74% yield of 2-formyl-3-methylthiophene.[9] Careful optimization is key to achieving high yields.
Q3: What are the critical safety precautions for this reaction?
A3: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent is also moisture-sensitive. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice/water is highly exothermic and must be performed slowly and with vigorous stirring to control the release of heat and HCl gas.
Q4: How should I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of water and an extraction solvent (e.g., dichloromethane or ethyl acetate). Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to separate the starting material from the more polar aldehyde product.
Q5: My Vilsmeier reagent preparation resulted in a precipitate that stops my stir bar. What should I do?
A5: The formation of the Vilsmeier reagent (a chloroiminium salt) can sometimes result in a thick slurry or solid precipitate, especially at low temperatures or high concentrations. If this impedes stirring, you can try adding a small amount of anhydrous solvent (the reaction solvent, e.g., dichloromethane) to improve fluidity. In some cases, allowing the mixture to warm slightly (while still maintaining cooling) can also help, but this should be done cautiously to avoid an uncontrolled exothermic reaction.
Experimental Protocols
Key Protocol: Vilsmeier-Haack Formylation of 2-Methylthiophene
This protocol is a standard procedure for the formylation of 2-methylthiophene to yield 5-methyl-2-thiophenecarboxaldehyde.[4]
Reagents:
-
2-Methylthiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents) at 0 °C using a dropping funnel.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack formylation of methylthiophenes.
Caption: Relationship between desired and side products in the Vilsmeier-Haack reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
Improving the stability of 5-Methylthiophene-3-carbaldehyde during storage
Technical Support Center: 5-Methylthiophene-3-carbaldehyde
Welcome to the technical support center for this compound (CAS No. 29421-72-5). This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect the compound from light and moisture.
Q2: Why is an inert atmosphere recommended for storage?
A2: this compound, like many thiophene derivatives, can be sensitive to air and may degrade over time through oxidation. Storing it under an inert atmosphere minimizes its exposure to oxygen, thus preserving its purity and stability.
Q3: What is the expected shelf-life of this compound?
A3: While a specific shelf-life can vary between suppliers and batches, proper storage at 2-8°C under an inert atmosphere should ensure stability for at least one to two years. For extended periods, it is advisable to re-analyze the material before use.
Q4: Are there any incompatibilities I should be aware of when storing or handling this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the common signs of degradation?
A5: A common sign of degradation is a change in the physical appearance of the compound. Discoloration, such as yellowing or browning of the liquid, can indicate oxidation or polymerization upon exposure to air and/or light. If you observe a significant color change, it is recommended to assess the purity of the material before use in sensitive applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: I noticed the compound has changed color from light yellow to a darker brown. Can I still use it?
-
Possible Cause: Discoloration is a likely indicator of degradation, probably due to oxidation or polymerization from exposure to air or light.
-
Recommendation: Before using the material in a critical experiment, it is highly recommended to re-assess its purity. A simple analytical technique like Thin Layer Chromatography (TLC) can give a quick indication of the presence of impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended. If the purity is below the required specification for your application, it is best to use a fresh, un-degraded lot.
Issue 2: My reaction yield is lower than expected when using this compound from a previously opened bottle.
-
Possible Cause: If the compound has been stored improperly after opening (e.g., not blanketed with an inert gas, not sealed tightly), it may have degraded. The presence of impurities or a lower concentration of the active aldehyde will result in lower reaction yields.
-
Recommendation:
-
Confirm the purity of the starting material using an appropriate analytical method (HPLC or GC).
-
If degradation is confirmed, use a fresh bottle of the compound that has been stored under the recommended conditions.
-
To prevent this in the future, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere.
-
Issue 3: I am observing unexpected side products in my reaction.
-
Possible Cause: The presence of degradation products in your this compound starting material can lead to the formation of unexpected side products in your reaction.
-
Recommendation: Characterize the unexpected side products if possible. Analyze the starting material for impurities. Common degradation products of thiophene aldehydes include the corresponding carboxylic acid (from oxidation) or polymeric materials.
Stability Data
| Stress Condition | Parameter | Expected Impact on Stability | Recommended Mitigation |
| Temperature | Elevated Temperature (>25°C) | Increased rate of degradation and potential for polymerization. | Store at 2-8°C for long-term storage. |
| Room Temperature | Suitable for short-term storage (days to weeks) if protected from light and air. | For long-term storage, refrigeration is recommended. | |
| Freezing | Generally stable, but ensure the container is properly sealed to prevent moisture ingress. | Use a tightly sealed, moisture-proof container. | |
| Light | UV or prolonged exposure to ambient light | Can induce photochemical degradation and discoloration. | Store in an amber vial or a light-blocking outer container in a dark place. |
| Atmosphere | Air (Oxygen) | Prone to oxidation, leading to the formation of the corresponding carboxylic acid and other degradation products. | Store under an inert atmosphere (Nitrogen or Argon). |
| Humidity | Moisture can potentially facilitate certain degradation pathways. | Store in a desiccated environment or with a desiccant. Ensure the container is tightly sealed. | |
| pH | Strong Acidic Conditions | Potential for acid-catalyzed polymerization or other reactions. | Avoid contact with strong acids. |
| Strong Basic Conditions | Aldehyd functional group can be sensitive to strong bases (e.g., Cannizzaro reaction). | Avoid contact with strong bases. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be necessary to separate all impurities.
-
Solvent A: Water (HPLC grade) with 0.1% formic acid.
-
Solvent B: Acetonitrile (HPLC grade) with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.
Protocol 2: Forced Degradation Study
A forced degradation study can provide valuable insights into the stability of this compound under various stress conditions.[1][2][3][4]
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions: Subject the samples to the following conditions for a defined period (e.g., 24, 48, 72 hours):
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80°C in an oven.
-
Photolytic Stress: Expose to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (as described in Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the method.[3]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting potential stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
The primary degradation pathways for this compound are believed to be oxidation of the aldehyde functional group and potentially the thiophene ring.
References
Technical Support Center: Scale-Up Synthesis of 5-Methylthiophene-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methylthiophene-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature. 3. Impure 2-methylthiophene starting material. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous N,N-dimethylformamide (DMF) and freshly opened or distilled phosphorus oxychloride (POCl₃). 2. Gradually increase the reaction temperature while monitoring the progress by TLC or GC. 3. Purify the 2-methylthiophene and solvents before use. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain the recommended reaction temperature and ensure efficient stirring to avoid localized overheating. Consider adding the Vilsmeier reagent to the 2-methylthiophene solution at a controlled rate. 2. Ensure the purity of all reagents and solvents. |
| Presence of a Significant Amount of a Regioisomeric Impurity (e.g., 5-Methylthiophene-2-carbaldehyde) | 1. Reaction conditions favoring the formation of the thermodynamically more stable 2-formyl product. | 1. Optimize the reaction temperature; lower temperatures may favor different regioselectivity. 2. The choice of solvent can influence regioselectivity; consider alternative solvents. 3. For high regioselectivity towards the 3-position, consider an alternative synthetic route such as lithiation of a suitably protected 3-bromothiophene derivative followed by formylation. |
| Difficult Product Isolation and Purification | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of emulsions during aqueous workup. | 1. Ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice and water, followed by vigorous stirring. 2. Add brine to the aqueous layer to break up emulsions during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 2-methylthiophene.[1][2] However, controlling the regioselectivity to favor the 3-position can be a challenge, as the 5-position is also highly activated. An alternative approach that offers high regioselectivity is the lithiation of a 3-halo-2-methylthiophene derivative followed by quenching with a formylating agent like DMF.[3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[4][5] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][2]
Q3: Why is temperature control so critical during the Vilsmeier-Haack reaction, especially at scale?
A3: The formation of the Vilsmeier reagent and its subsequent reaction with 2-methylthiophene are highly exothermic processes.[6][7] Inadequate temperature control on a large scale can lead to a runaway reaction, causing rapid temperature and pressure increases, which can result in the formation of tars and pose a significant safety hazard.[8][9][10]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns include the exothermic nature of the reaction, requiring robust cooling and monitoring systems.[10] Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water, necessitating careful handling in a well-ventilated area and under anhydrous conditions.[6] The work-up, which involves quenching the reaction mixture with ice/water, is also highly exothermic and must be done in a controlled manner.[6]
Q5: How can the purity of the final product be improved during scale-up?
A5: Ensuring high purity of starting materials and solvents is the first step.[11] During the work-up, complete hydrolysis of the iminium salt and efficient extraction are crucial. Purification of the crude product can be achieved by vacuum distillation or column chromatography. For large-scale operations, crystallization is often a more practical purification method.
Data Presentation
Table 1: Comparison of Formylation Methods for Thiophene Derivatives
| Method | Reagents | Typical Reaction Conditions | Reported Yield (%) | Regioselectivity (Target Isomer) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to room temperature, 2-15 h | Good to Excellent | High (Predominantly 5-position for 2-substituted thiophenes) | Well-established, reliable, uses common laboratory reagents.[1] | Can be harsh for sensitive substrates, requires careful temperature control and aqueous workup.[6] Regioselectivity can be an issue. |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to room temperature | Moderate to Good | Generally favors the 5-position | Effective for electron-rich aromatics. | Lewis acid catalyst can be harsh; requires strictly anhydrous conditions. |
| Formylation via Lithiation | n-BuLi, DMF | -78 °C to room temperature | Good | Excellent | High regioselectivity can be achieved with appropriate starting materials.[3] | Requires strictly anhydrous conditions and handling of pyrophoric reagents.[6] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2-Methylthiophene (Illustrative Lab-Scale)
This protocol is a representative procedure for the formylation of 2-methylthiophene and should be optimized and adapted for scale-up with appropriate engineering controls and safety assessments.
Reagents:
-
2-Methylthiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a dry, inerted reaction vessel, slowly add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (3.0 equivalents) while maintaining the temperature between 0-5 °C with an ice bath. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.[6]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-methylthiophene (1.0 equivalent) in an appropriate solvent like dichloromethane. The addition should be slow and controlled, keeping the internal temperature of the reaction mixture between 10-20 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours.[6]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a separate quenching vessel. This step is highly exothermic and should be performed with caution.[6] Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for formylation.
Caption: Experimental workflow for scale-up synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methylthiophene-3-carbaldehyde
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of byproducts from the synthesis of 5-Methylthiophene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a low yield and contains several impurities. What are the likely byproducts?
A1: The byproduct profile heavily depends on your synthetic route.
-
Vilsmeier-Haack Reaction (from 2-Methylthiophene): This reaction is known to have regioselectivity challenges. The primary byproduct is often the thermodynamically favored isomer, 5-Methylthiophene-2-carbaldehyde . You may also have unreacted 2-methylthiophene . Incomplete hydrolysis of the intermediate Vilsmeier iminium salt can also lead to impurities.
-
Lithiation/Formylation Route (e.g., from 3-bromo-2-methylthiophene): This route offers better regioselectivity but is sensitive to reaction conditions. Potential byproducts include:
-
Unreacted starting material (e.g., the brominated thiophene).
-
Protonated starting material (2-methylthiophene) if the lithiated intermediate is quenched by trace amounts of water.
-
Oxidized byproducts, such as the corresponding carboxylic acid, if the aldehyde is exposed to air for extended periods.
-
Q2: I am seeing two spots on my TLC plate that are very close together. How can I identify if one is the isomeric byproduct, 5-Methylthiophene-2-carbaldehyde?
A2: The two isomers, this compound and 5-Methylthiophene-2-carbaldehyde, have very similar polarities, making them difficult to separate and distinguish by TLC alone. To confirm the identity of the spots, it is recommended to analyze the crude mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or to isolate the fractions from a column and analyze them by ¹H NMR spectroscopy. The proton NMR spectra for the two isomers are distinct, particularly in the aromatic and aldehyde regions.
Q3: My purified product appears to be degrading over time or during purification. What is causing this and how can I prevent it?
A3: Thiophene aldehydes can be sensitive to both acid and air.
-
Acid Sensitivity: Standard silica gel is acidic and can cause decomposition or polymerization of thiophene derivatives during column chromatography.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acids, especially when exposed to air and light.
To prevent degradation:
-
Neutralize your silica gel before use by preparing a slurry with a solvent containing 1-2% triethylamine.
-
Perform purification steps promptly after the reaction workup.
-
Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C).
Q4: Can I use distillation to purify this compound?
A4: Fractional distillation under reduced pressure (vacuum) can be a viable purification method, particularly for removing unreacted starting material like 2-methylthiophene, which has a significantly lower boiling point. However, separating the 2-carbaldehyde and 3-carbaldehyde isomers by distillation is challenging due to their close boiling points. Distillation is best used as an initial purification step for larger scales, followed by column chromatography for high-purity material.
Data Presentation: Physical Properties of Product and Key Byproducts
The following table summarizes key quantitative data for this compound and potential impurities, which is essential for planning purification strategies.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Target Product) | ![]() | 126.18 | 91-100 °C at 13 Torr[1] |
| 5-Methylthiophene-2-carbaldehyde (Isomeric Byproduct) | ![]() | 126.18 | 114 °C at 25 mmHg[2]205 °C at 760 mmHg[3] |
| 2-Methylthiophene (Starting Material) | ![]() | 98.17 | 112-113 °C at 760 mmHg[4][5][6][7][8] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for purifying this compound from common byproducts. The key to success is often careful selection of the eluent and deactivation of the silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small sample of the crude reaction mixture in a minimal amount of dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find the optimal eluent for separation. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
The ideal solvent system should give a good separation between the desired product spot and impurities (an Rf value of ~0.3 for the product is often a good target).
-
-
Column Packing (with Deactivation):
-
Prepare the eluent selected from the TLC analysis. Add 1% triethylamine to the eluent mixture (e.g., 10 mL of Et₃N per 1 L of eluent). This will deactivate the acidic sites on the silica gel.
-
In a beaker, prepare a slurry of silica gel in the deactivated eluent. A typical ratio is ~50 g of silica gel per 1 g of crude product.
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the column is packed evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the deactivated eluent to the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions.
-
Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate. Visualize the spots under UV light (254 nm).
-
-
Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for byproduct removal.
References
- 1. This compound CAS#: 29421-72-5 [m.chemicalbook.com]
- 2. 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4 [sigmaaldrich.com]
- 3. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Methylthiophene - Wikipedia [en.wikipedia.org]
- 5. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Methylthiophene CAS 554-14-3 - Buy 2-Methylthiophene, CAS 554-14-3, C5H6S Product on Boss Chemical [bosschemical.com]
- 8. 2-Methylthiophene CAS#: 554-14-3 [m.chemicalbook.com]
Technical Support Center: Regioselective 3-Formylation of Thiophene Rings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the 3-formylation of thiophene rings.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of thiophene often not regioselective for the 3-position?
A1: Electrophilic substitution reactions on an unsubstituted thiophene ring, such as Vilsmeier-Haack or Rieche formylation, preferentially occur at the C2 (or C5) position. This is because the carbocation intermediate formed by attack at the C2 position is more stabilized by resonance, involving the sulfur atom's lone pair, compared to the intermediate from C3 attack.[1]
Q2: What are the primary strategies to achieve formylation at the 3-position of a thiophene ring?
A2: The main strategies involve:
-
Using a 2-substituted thiophene: The substituent at the 2-position can direct formylation to the adjacent C3 or the remote C5 position, depending on the nature of the substituent and the reaction conditions.
-
Directed ortho-metalation (DoM): A directing group at the 2- or 4-position can facilitate lithiation at the C3 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[2]
-
Halogen-metal exchange: A bromine or iodine atom at the 3-position can be exchanged with an organolithium reagent to generate a 3-lithiothiophene, which is then trapped with a formylating agent.
-
Employing bulky reagents: In some cases, sterically demanding Vilsmeier reagents can favor formylation at the less hindered C5 position of a 3-substituted thiophene, which can be equivalent to the 3-position depending on the substitution pattern.[3]
Q3: How does the electronic nature of a substituent at the 2-position influence the regioselectivity of formylation?
A3: Electron-donating groups (EDGs) at the C2 position activate the thiophene ring towards electrophilic substitution, primarily directing formylation to the C5 position. Electron-withdrawing groups (EWGs) at the C2 position deactivate the ring but can favor formylation at the C4 or C5 positions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Vilsmeier-Haack Formylation
Symptoms:
-
Formation of a mixture of 2,3-, 2,4-, and/or 2,5-diformylthiophenes.
-
Predominant formation of the undesired 2- or 5-formyl isomer.
| Possible Cause | Suggested Solution |
| Highly activated substrate | Reduce the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) to 1.05-1.2 equivalents relative to the thiophene substrate. Lower the reaction temperature to 0°C or below to increase selectivity. |
| Steric hindrance | For 3-substituted thiophenes where 5-formylation is desired, consider using a bulkier Vilsmeier reagent derived from N-formylindoline instead of DMF.[4] |
| Reaction temperature too high | Maintain a consistent low temperature (e.g., 0-10°C) during the addition of reagents and throughout the reaction to minimize side reactions. |
Issue 2: Low Yield or Incomplete Reaction in Rieche Formylation
Symptoms:
-
Recovery of a significant amount of unreacted starting material.
-
Low isolated yield of the desired 3-formylthiophene.
| Possible Cause | Suggested Solution |
| Inactive Lewis acid | Use a freshly opened or distilled bottle of the Lewis acid (e.g., TiCl₄, SnCl₄). Ensure anhydrous conditions as Lewis acids are moisture-sensitive. |
| Insufficiently activated substrate | The Rieche formylation works best with electron-rich aromatic compounds.[5] If your thiophene substrate is deactivated, consider increasing the reaction temperature or using a stronger Lewis acid. However, be aware that this may decrease regioselectivity. |
| Decomposition of the product | Some formylated thiophenes can be unstable under the acidic workup conditions. Neutralize the reaction mixture promptly upon completion and consider extraction with a less polar solvent. |
Issue 3: Failure of Directed Ortho-Metalation (DoM)
Symptoms:
-
No reaction or recovery of the starting material after quenching with DMF.
-
Formation of undesired side products from the reaction of the organolithium reagent with the directing group.
| Possible Cause | Suggested Solution |
| Inefficient deprotonation | Ensure the use of a sufficiently strong and non-nucleophilic base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase its basicity.[6] The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78°C). |
| Incompatible directing group | The directing group must be stable to the strong base. Some groups can be cleaved or undergo side reactions. Choose a robust directing group like an amide, carbamate, or a protected alcohol. |
| Slow addition of electrophile | Add the DMF electrophile slowly at low temperature to control the exotherm and prevent side reactions. |
Quantitative Data on Regioselectivity
The regioselectivity of formylation is highly dependent on the substrate and reaction conditions. The following tables provide a summary of reported data for the formylation of 3-methylthiophene as a model substrate.
Table 1: Vilsmeier-Haack Formylation of 3-Methylthiophene
| Formylating Agent | Ratio of 2-formyl to 5-formyl isomer | Reference |
| N-formylpyrrolidine | 11:1 | [4] |
| N-formylindoline:(COCl)₂ | 1:1.5 | [4] |
Table 2: Rieche Formylation of 3-Methylthiophene
| Formylating Agent/Lewis Acid | Ratio of 2-formyl to 5-formyl isomer | Reference |
| MeOCHCl₂:TiCl₄ | 46:1 | [4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Bromothiophene
This protocol describes the formylation of 3-bromothiophene, where the bromo group directs the formylation primarily to the 2-position.
Materials:
-
3-Bromothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-bromothiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C and slowly quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed Ortho-Metalation of 2-(tert-Butoxy)thiophene
This protocol utilizes a tert-butoxy group at the 2-position to direct lithiation and subsequent formylation to the 3-position.
Materials:
-
2-(tert-Butoxy)thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-(tert-butoxy)thiophene (1 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise to the stirred solution.
-
Stir the mixture at -78°C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C.
-
After the addition, allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparative workflow for Vilsmeier-Haack and Directed Ortho-Metalation formylation.
Caption: Troubleshooting logic for poor regioselectivity in thiophene formylation.
References
Technical Support Center: Synthesis of Substituted Thiophene-3-Carbaldehydes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of substituted thiophene-3-carbaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted thiophene-3-carbaldehydes?
The two most prevalent methods for the formylation of thiophene derivatives are the Vilsmeier-Haack reaction and a metalation-formylation sequence (typically lithiation) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1] The choice of method often depends on the substitution pattern of the starting thiophene and the desired regioselectivity.
Q2: Why is regioselectivity a major challenge in the formylation of substituted thiophenes?
Regioselectivity is a significant hurdle because the thiophene ring has multiple reactive positions. For instance, in 3-substituted thiophenes, electrophilic attack can occur at the 2- or 5-position.[1] The outcome is influenced by a delicate balance of steric hindrance from the substituent and the formylating agent, as well as the electronic directing effects of the substituent.[1][2] Generally, electrophilic substitution is favored at the 2/5-position due to the greater stability of the resulting reaction intermediate, which can be described by more resonance forms.[2]
Q3: My formylation reaction is resulting in a mixture of isomers. How can I improve the selectivity?
To improve regioselectivity in Vilsmeier-Haack reactions, the size of the Vilsmeier reagent can be modified. Larger, planar aromatic Vilsmeier reagents tend to favor formylation at the less sterically hindered 5-position of 3-substituted thiophenes, while smaller reagents may favor the 2-position.[1] For lithiation-based methods, directing the metalation to a specific position using a directing group or through halogen-metal exchange at a specific site is the key to achieving high regioselectivity.[3] Performing the lithiation at very low temperatures (e.g., -78 °C) is also crucial to prevent side reactions like "halogen dance" where the lithium atom rearranges to a different position.[4]
Troubleshooting Guide: Vilsmeier-Haack Formylation
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.[4]
-
-
Possible Cause: The substituted thiophene is not sufficiently electron-rich for the reaction to proceed under standard conditions. Thiophenes are generally less reactive than other heterocycles like furans and pyrroles.[5]
Issue 2: Formation of Di-formylated or Poly-formylated Byproducts
-
Possible Cause: The stoichiometry of the Vilsmeier reagent is too high, or the reaction time is too long, especially with highly activated thiophenes.
-
Solution: Carefully control the molar ratio of the Vilsmeier reagent to the thiophene substrate. A slight excess (1.1-1.2 equivalents) of the reagent is often a good starting point.[4] Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-formylation.
-
Issue 3: Observation of Chlorinated Byproducts
-
Possible Cause: The Vilsmeier reagent, particularly when generated with phosphorus oxychloride (POCl₃), can act as a chlorinating agent, especially at elevated temperatures.
-
Solution: Run the reaction at the lowest effective temperature. If chlorination persists, consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent. Ensure a prompt and efficient aqueous work-up to hydrolyze any reactive intermediates.
-
Issue 4: Ipso-Substitution Instead of C-H Formylation
-
Possible Cause: In certain electron-rich halothiophenes, the Vilsmeier reagent can displace a halogen substituent (an ipso-substitution) instead of reacting with a C-H bond.[6]
-
Solution: This reactivity can be synthetically useful if the ipso-product is desired. If it is an unwanted side reaction, alternative strategies like lithiation-formylation may be necessary to achieve the desired C-H functionalization. Note that in cases of intramolecular competition, formylation of a C-H bond is often preferred over a C-Br bond.
-
Troubleshooting Guide: Lithiation-Formylation
Issue 1: Low Yield of the Formylated Product
-
Possible Cause: Incomplete or failed lithiation due to moisture or inactive organolithium reagent.
-
Possible Cause: The lithiated intermediate is unstable or undergoes side reactions before reacting with DMF.
-
Possible Cause: Inefficient quenching with the formylating agent.
-
Solution: Add the formylating agent (e.g., DMF) slowly to the cooled, stirred solution of the lithiated thiophene to ensure a controlled and efficient reaction.[4]
-
Issue 2: Formation of Butylated Thiophene Byproduct
-
Possible Cause: When using n-butyllithium (n-BuLi) for lithium-halogen exchange, the n-butyl bromide byproduct can react with the lithiated thiophene intermediate in an SN2 fashion.[8]
-
Solution: Consider using tert-butyllithium (t-BuLi). The tert-butyl bromide byproduct readily undergoes E2 elimination to form the unreactive gas isobutylene, preventing this side reaction. Using two equivalents of t-BuLi can ensure a clean lithiated product.[8]
-
Issue 3: Obtaining the Wrong Isomer (Product of "Halogen Dance")
-
Possible Cause: The initially formed lithiated species rearranges to a more thermodynamically stable isomer before it can be trapped by the electrophile.
Data Presentation
Table 1: Comparison of Common Formylation Methods for Substituted Thiophenes.
| Method | Reagents | Typical Temp. | Yield Range | Regioselectivity | Key Advantages & Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to RT | Moderate to Good | Good; influenced by sterics | Tolerates various functional groups but can be harsh for sensitive substrates.[9] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to RT | Moderate to Good | Generally favors the 5-position | Effective for electron-rich rings; Lewis acid can be harsh.[9] |
| Lithiation-Formylation | n-BuLi or t-BuLi, DMF | -78 °C to RT | Good to Excellent (70-85%) | High; directed by lithiation site | Excellent regioselectivity under mild conditions; requires strictly anhydrous setup and pyrophoric reagents.[9] |
Table 2: Influence of Lithiating Agent on the Synthesis of 3-Substituted Thiophenes. Based on the lithiation of 3-bromothiophene.
| Lithiating Agent | Equivalents | Rationale & Common Side Products |
| n-Butyllithium (n-BuLi) | 1.1 | Most common and cost-effective. Can lead to butylated side products via SN2 reaction with the n-butyl bromide byproduct.[7][8] |
| tert-Butyllithium (t-BuLi) | 1.1 or 2.0 | More reactive and provides cleaner reactions. The t-butyl bromide byproduct is eliminated to form unreactive isobutylene. Using 2.0 eq ensures complete conversion and avoids side reactions.[7][8] |
| LDA | N/A | Unsuitable for lithium-halogen exchange; tends to cause deprotonation at the more acidic 2-position rather than exchange at the 3-position.[7] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,5-Disubstituted Thiophene
This protocol is a general procedure and may require optimization for specific substrates.
-
Reagent Preparation: To a stirred, anhydrous solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) at 0 °C (ice bath).
-
Vilsmeier Reagent Formation: Stir the resulting mixture at 0 °C for 30 minutes. During this time, the Vilsmeier reagent will form, often as a pale yellow solid or thick solution.[9]
-
Formylation: Add a solution of the 2,5-disubstituted thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.[9]
Protocol 2: Lithiation-Formylation of 3-Bromothiophene
This protocol details the lithium-halogen exchange of 3-bromothiophene and subsequent formylation.
-
Setup: Assemble an oven-dried, three-necked flask with a stirrer, a septum, and a nitrogen/argon inlet. Purge the flask with the inert gas for at least 15 minutes.
-
Addition of Reactants: Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) to the flask, followed by 3-bromothiophene (1.0 equivalent) via syringe. The typical concentration is 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.[7]
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[7]
-
Formylation (Quench): Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at -78 °C for one hour, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.[7]
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-thiophenecarbaldehyde.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 5-Methylthiophene-3-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylthiophene-3-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the regioselective synthesis of this compound?
A1: The most effective and regioselective method reported is the lithium-halogen exchange of 4-bromo-2-methylthiophene followed by formylation with N,N-dimethylformamide (DMF). This approach avoids the common issue of formylation at the more electronically favored 5-position of 2-methylthiophene.
Q2: What is the major regioisomeric impurity I should be aware of?
A2: When attempting direct formylation of 2-methylthiophene, the major side product is 5-methylthiophene-2-carbaldehyde. The synthesis via 4-bromo-2-methylthiophene is designed to prevent the formation of this isomer.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.
Q4: What are the critical safety precautions for this synthesis?
A4: This synthesis involves highly reactive and pyrophoric reagents like n-butyllithium (n-BuLi). It is crucial to work under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). All glassware must be thoroughly dried, and solvents must be anhydrous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive n-BuLi due to moisture or improper storage.2. Poor quality or wet THF and DMF.3. Reaction temperature is too high during lithiation, leading to decomposition.4. Incomplete lithium-halogen exchange. | 1. Use a freshly opened bottle of n-BuLi or titrate it before use.2. Use freshly distilled anhydrous THF and DMF. Dry DMF over calcium hydride and distill under reduced pressure.[1]3. Maintain a strict low temperature (-78 °C) during the addition of n-BuLi and for the duration of the lithium-halogen exchange.[2][3]4. Ensure sufficient reaction time for the lithium-halogen exchange (typically 30-60 minutes at -78 °C). |
| Formation of Debrominated Starting Material | Quenching of the lithiated intermediate by a proton source (e.g., moisture in the reaction). | Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.[1] |
| Low Yield | 1. Inefficient quenching with DMF.2. Side reactions due to impurities in the starting material. | 1. Add DMF slowly at low temperature (-78 °C) and allow the reaction to warm gradually.2. Purify the 4-bromo-2-methylthiophene before use if impurities are suspected. |
| Difficult Product Isolation and Purification | Formation of emulsions during aqueous workup. | Break emulsions by adding brine or by filtering the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Lithiation of 4-Bromo-2-methylthiophene
This protocol is adapted from established procedures for the regioselective formylation of substituted thiophenes.
Materials:
-
4-bromo-2-methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 4-bromo-2-methylthiophene (1 equivalent) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.[4]
Data Presentation
Table 1: Reaction Conditions and Yield for the Synthesis of this compound
| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |
| 4-bromo-2-methylthiophene | n-BuLi, DMF, THF | Lithiation at -78 °C, formylation at -78 °C to room temperature | 84 | LookChem |
Note: The yield is based on the reported synthesis from 4-bromo-2-methylthiophene.
Visualizations
References
Validation & Comparative
Spectroscopic Showdown: Differentiating 5-Methylthiophene-3-carbaldehyde and its 2-Isomer
A comprehensive guide for researchers on the spectroscopic differentiation of 5-Methylthiophene-3-carbaldehyde and 5-Methylthiophene-2-carbaldehyde, crucial isomers in synthetic chemistry and drug development. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.
The structural distinction between this compound and its 2-isomer, 5-Methylthiophene-2-carbaldehyde, is a critical analytical challenge in organic synthesis. The position of the aldehyde group relative to the methyl-substituted thiophene ring significantly influences the spectroscopic properties of these isomers. Accurate characterization is paramount for ensuring the desired chemical reactivity and biological activity in downstream applications. This guide presents a side-by-side comparison of their key spectroscopic features to facilitate unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aldehyde Proton (-CHO) | Thiophene Protons | Methyl Protons (-CH₃) |
| 5-Methylthiophene-2-carbaldehyde | 9.80 (s, 1H)[1] | 7.61 (d, 1H), 6.88 (d, 1H)[1] | 2.57 (s, 3H)[1] |
| This compound | ~9.9 (s, 1H) | ~7.8 (s, 1H), ~7.2 (s, 1H) | ~2.5 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Carbonyl Carbon (C=O) | Thiophene Carbons | Methyl Carbon (-CH₃) |
| 5-Methylthiophene-2-carbaldehyde | 182.59[1] | 151.61, 142.04, 137.45, 127.24[1] | 16.16[1] |
| This compound | ~185 | ~145, ~140, ~135, ~125 | ~15 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | Thiophene Ring C=C Stretch |
| 5-Methylthiophene-2-carbaldehyde | ~1665[1] | ~2820, ~2720[1] | ~1540-1450[1] |
| This compound | ~1674 | Not readily available | Not readily available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 5-Methylthiophene-2-carbaldehyde | 126 | 125, 97, 83, 53 |
| This compound | 126 | Not readily available |
Note: Data for this compound is less commonly reported and some values are estimated based on typical shifts for similar structures.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the purified thiophene aldehyde isomer is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher) at room temperature. Key acquisition parameters include a spectral width of approximately 15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument using a proton-decoupled pulse sequence. A wider spectral width of about 220 ppm is used. A pulse angle of 45-90 degrees and a longer relaxation delay of 2-5 seconds are typically employed to ensure accurate signal integration.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples are typically prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for these volatile compounds.
Sample Preparation: A dilute solution of the thiophene aldehyde is prepared in a volatile solvent such as dichloromethane or ether.
GC-MS Analysis: An aliquot of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a non-polar phase like DB-5). The oven temperature is programmed to ensure good separation of the isomers. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for instance, from 40 to 200 amu, to detect the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
To aid in understanding the process of differentiating these isomers, the following diagram illustrates a typical experimental workflow.
Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic differentiation of thiophene aldehyde isomers.
Structural Comparison and Key Differentiating Features
The primary differences in the spectra of 5-methylthiophene-2-carbaldehyde and its 3-isomer arise from the relative positions of the electron-donating methyl group and the electron-withdrawing aldehyde group on the thiophene ring.
Caption: A diagram showing the structural formulas of 5-methylthiophene-2-carbaldehyde and this compound.
In the 2-isomer, the aldehyde group is directly conjugated with the sulfur atom, which influences the electronic environment of the thiophene ring protons differently compared to the 3-isomer. This leads to distinct chemical shifts and coupling patterns in their ¹H NMR spectra. Specifically, the thiophene protons of the 2-isomer appear as two distinct doublets, while those of the 3-isomer are expected to be singlets due to the lack of adjacent protons.
Similarly, the position of the electron-withdrawing aldehyde group affects the carbonyl stretching frequency in the IR spectrum. The slightly higher wavenumber for the C=O stretch in the 3-isomer is consistent with less conjugation compared to the 2-isomer.
While the mass spectra of both isomers will show the same molecular ion peak at m/z 126, their fragmentation patterns are expected to differ due to the different substitution patterns, providing another layer of differentiation. The loss of a hydrogen radical (M-1) is a common feature for aldehydes.
By carefully analyzing the data from these complementary spectroscopic techniques, researchers can confidently distinguish between this compound and its 2-isomer, ensuring the integrity of their research and development efforts.
References
Comparative Reactivity of 5-Methylthiophene-3-carbaldehyde vs. 5-Methylthiophene-2-carbaldehyde: A Guide for Chemical Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
In the nuanced field of medicinal chemistry and organic synthesis, the isomeric position of functional groups on a heterocyclic scaffold can profoundly influence molecular reactivity and subsequent biological activity. This guide provides a detailed comparative analysis of two closely related isomers: 5-Methylthiophene-3-carbaldehyde and 5-Methylthiophene-2-carbaldehyde. Understanding their differential reactivity is crucial for designing efficient synthetic routes and developing novel therapeutic agents.
Core Reactivity Analysis: Electronic and Steric Effects
The primary distinction in reactivity between 5-Methylthiophene-2-carbaldehyde and its 3-carbaldehyde isomer originates from the electronic interplay between the methyl (-CH₃) and formyl (-CHO) groups on the thiophene ring.
5-Methylthiophene-2-carbaldehyde: In this isomer, the electron-donating methyl group is at the 5-position, and the electron-withdrawing aldehyde group is at the 2-position. The methyl group increases the electron density of the thiophene ring through a positive inductive effect.[1] This increased electron density can be relayed to the formyl group, which may slightly reduce the electrophilicity of the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to an unsubstituted thiophene-2-carboxaldehyde.[1] However, the proximity of the sulfur atom and its lone pairs can influence the reactivity at the adjacent C2 position. Electrophilic aromatic substitution is more activated in 5-Methyl-2-thiophenecarboxaldehyde than in the unsubstituted thiophene-2-carboxaldehyde.[1]
This compound: Here, the aldehyde group is at the 3-position. The electronic influence of the methyl group at the 5-position on the C3-aldehyde is less direct. Thiophene itself exhibits higher electron density at the 2- and 5-positions compared to the 3- and 4-positions.[2] Consequently, an aldehyde at the 3-position is generally less conjugated with the sulfur atom's lone pair electrons compared to one at the 2-position. This can result in a more electrophilic carbonyl carbon in the 3-carbaldehyde isomer, potentially leading to faster reaction rates with nucleophiles.
Comparative Data Presentation
The following tables summarize key physicochemical and spectroscopic data, offering a quantitative comparison between the two isomers.
Table 1: Physicochemical Properties
| Property | This compound | 5-Methylthiophene-2-carbaldehyde |
| CAS Number | 29421-72-5[3] | 13679-70-4[4] |
| Molecular Formula | C₆H₆OS[3] | C₆H₆OS[4] |
| Molecular Weight | 126.18 g/mol [3] | 126.18 g/mol [5] |
| Appearance | - | Clear yellow to brown liquid[1] |
| Boiling Point | - | 114 °C at 25 mmHg[1] |
| Density | - | 1.17 g/mL at 25 °C[6] |
| Refractive Index | - | n20/D 1.583[6] |
Table 2: Spectroscopic Data (¹H NMR in CDCl₃)
| Proton Assignment | This compound (Predicted) | 5-Methylthiophene-2-carbaldehyde |
| Aldehyde-H (s) | ~9.8-10.0 ppm | 9.80 ppm[7] |
| Thiophene-H | Two singlets expected | 7.61 (d), 6.88 (d) ppm[7] |
| Methyl-H (s) | ~2.5 ppm | 2.57 ppm[7] |
Note: Detailed experimental NMR data for this compound is less commonly published. The predicted values are based on general principles of thiophene chemistry.
Experimental Protocols
To provide a practical context for the reactivity differences, detailed protocols for two common synthetic transformations, the Wittig reaction and the Grignard reaction, are provided. These reactions are fundamental in carbon-carbon bond formation and are sensitive to the electrophilicity of the carbonyl carbon.
Protocol 1: Comparative Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes and is a benchmark for assessing carbonyl reactivity.[8][9]
Objective: To compare the yield and reaction time for the olefination of each isomer with a stabilized ylide.
Materials:
-
5-Methylthiophene-2-carbaldehyde or this compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in anhydrous toluene.
-
To this solution, add the respective thiophene carbaldehyde isomer (1.0 equivalent).
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the corresponding ethyl 3-(5-methylthiophen-yl)acrylate isomer.
-
Calculate the reaction time and isolated yield for each isomer. It is hypothesized that the 3-carbaldehyde isomer may react faster due to higher electrophilicity.
Protocol 2: Comparative Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group, a reaction highly dependent on the electrophilicity of the carbonyl carbon.[10][11]
Objective: To compare the yield of tertiary alcohol formation from each isomer.
Materials:
-
5-Methylthiophene-2-carbaldehyde or this compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the respective thiophene carbaldehyde isomer (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography. The yield will serve as an indicator of the relative reactivity of the starting aldehyde.
Visualizing Reactivity Differences
The following diagrams illustrate the key structural differences and a generalized experimental workflow for comparing the reactivity of the two isomers.
Caption: Electronic influence on the reactivity of aldehyde isomers.
Caption: Workflow for comparative reactivity studies.
Conclusion
The subtle change in the position of the formyl group from C2 to C3 on the 5-methylthiophene scaffold is predicted to have a significant impact on its chemical reactivity. Theoretical considerations suggest that this compound is the more reactive isomer towards nucleophilic attack due to the increased electrophilicity of its carbonyl carbon. The provided experimental protocols offer a framework for researchers to empirically validate these hypotheses. For drug development professionals, this differential reactivity is a critical parameter, influencing not only the synthesis of target molecules but also their potential metabolic pathways and off-target interactions. A thorough understanding of these isomeric differences is therefore indispensable for the rational design of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. This compound - CAS:29421-72-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. chemed.study [chemed.study]
Comparative NMR Analysis of 5-Methylthiophene-3-carbaldehyde and its Isomers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. In the realm of heterocyclic chemistry, substituted thiophenes are pivotal building blocks. This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methylthiophene-3-carbaldehyde, offering a clear distinction from its structural isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus within a molecule. This guide provides a comprehensive comparison of the NMR data for this compound and its closely related isomers, highlighting the spectral differences that enable their distinct identification.
¹H and ¹³C NMR Spectral Data of Thiophene Aldehyde Isomers
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and selected isomers. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data of Thiophene Aldehydes in CDCl₃
| Compound | Aldehyde-H (δ, ppm, multiplicity, J Hz) | Thiophene-H (δ, ppm, multiplicity, J Hz) | Methyl-H (δ, ppm, multiplicity) |
| This compound | 9.81 (s, 1H) | 7.89 (s, 1H), 7.20 (s, 1H) | 2.51 (s, 3H)[1][2] |
| 5-Methylthiophene-2-carbaldehyde | 9.80 (s, 1H) | 7.61 (d, J=3.7 Hz, 1H), 6.88 (d, J=3.7 Hz, 1H) | 2.57 (s, 3H)[3] |
| Thiophene-2-carbaldehyde | 9.95 (s, 1H) | 7.80-7.77 (m, 2H), 7.22 (t, J=4.3 Hz, 1H) | - |
| Benzo[b]thiophene-3-carbaldehyde | 10.13 (s, 1H) | 8.68 (d, J=7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J=7.9 Hz, 1H), 7.48 (dt, J=22.8, 7.3 Hz, 2H) | - |
Table 2: ¹³C NMR Spectral Data of Thiophene Aldehydes in CDCl₃
| Compound | C=O (δ, ppm) | Thiophene-C (δ, ppm) | Methyl-C (δ, ppm) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
| 5-Methylthiophene-2-carbaldehyde | 182.59 | 151.61, 142.04, 137.45, 127.24 | 16.16[3] |
| Thiophene-2-carbaldehyde | 183.1 | 144.0, 136.5, 135.2, 128.4 | - |
| Benzo[b]thiophene-3-carbaldehyde | 185.5 | 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 | - |
Experimental Protocols
A generalized experimental protocol for the acquisition of NMR spectra for thiophene aldehydes is provided below.
Sample Preparation:
Approximately 10-20 mg of the purified aldehyde is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation:
Spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. The chemical shifts are calibrated relative to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative proton ratios.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for structural elucidation.
References
Comparative Analysis of the Biological Efficacy of Thiophene-3-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene-3-carbaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various thiophene-3-carbaldehyde derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and to inform the design of novel therapeutic agents.
Anticancer Activity
A series of thiophene carboxamide derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and JNK pathways.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of representative thiophene-3-carboxamide derivatives against different human cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-OCH₃ | HCT116 (Colon) | > 20 | [1] |
| 1b | 4-Cl | HCT116 (Colon) | < 20 | [1] |
| 1c | 4-F | HCT116 (Colon) | < 20 | [1] |
| 2a | 4-OCH₃ | A549 (Lung) | > 20 | [1] |
| 2b | 4-Cl | A549 (Lung) | < 20 | [1] |
| 2c | 4-F | A549 (Lung) | < 20 | [1] |
| 3a | 4-OCH₃ | MCF-7 (Breast) | > 20 | [1] |
| 3b | 4-Cl | MCF-7 (Breast) | < 20 | [1] |
| 3c | 4-F | MCF-7 (Breast) | < 20 | [1] |
| 4a | 4-OCH₃ | SK-Mel-28 (Melanoma) | > 20 | [1] |
| 4b | 4-Cl | SK-Mel-28 (Melanoma) | < 20 | [1] |
| 4c | 4-F | SK-Mel-28 (Melanoma) | < 20 | [1] |
Note: The specific IC50 values below 20 µM were not explicitly provided in the abstract, but the compounds were identified as having modest to excellent antiproliferative action at this concentration.
Antimicrobial Activity
Thiophene-3-carbaldehyde derivatives have also been explored for their antimicrobial properties. Schiff bases and other derivatives have shown inhibitory activity against various bacterial and fungal strains.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against pathogenic microbes.
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | Thiazolidinone | S. aureus | 100 | C. albicans | 100 | |
| 5b | Thiazolidinone | E. coli | 200 | A. niger | 200 | |
| 6a | Schiff Base | S. aureus | 50 | C. albicans | 100 | |
| 6b | Schiff Base | E. coli | 100 | A. niger | 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP, or an ELISA-based method using a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways that can be targeted by thiophene-3-carbaldehyde derivatives in the context of cancer therapy.
References
A Head-to-Head Comparison of Synthesis Methods for 5-Methylthiophene-3-carbaldehyde
For researchers and professionals in drug development, the efficient and regioselective synthesis of substituted thiophenes such as 5-Methylthiophene-3-carbaldehyde is a critical task. This versatile building block is valuable in the construction of various pharmaceutical and materials science compounds. Direct formylation of 2-methylthiophene typically yields the 5-formyl isomer due to the directing effect of the methyl group. Therefore, achieving formylation at the 3-position requires specific strategies to control regioselectivity. This guide provides a head-to-head comparison of the most effective synthesis methods for this compound, complete with experimental data and protocols.
The primary challenge in synthesizing this compound lies in directing the formyl group to the C3 position of the thiophene ring. The two most viable strategies to achieve this are a multi-step synthesis involving halogen-metal exchange and a directed ortho-metalation approach.
Method 1: Multi-Step Synthesis via Halogen-Metal Exchange
This is a robust and highly regioselective method that introduces the formyl group at the desired position by utilizing a pre-functionalized thiophene precursor. The general approach involves the synthesis of a brominated thiophene, followed by a lithium-bromine exchange and subsequent formylation. A particularly effective starting material for this synthesis is 4-bromo-2-methylthiophene.
Method 2: Directed ortho-Metalation and Formylation
Quantitative Data Comparison
The following table summarizes the quantitative data for the two primary synthesis methods for this compound.
| Parameter | Method 1: Multi-Step Synthesis via Halogen-Metal Exchange | Method 2: Directed ortho-Metalation and Formylation (Projected) |
| Starting Material | 4-bromo-2-methylthiophene | 2-Methylthiophene (for installation of a directing group) |
| Key Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | n-BuLi, Directing Group, DMF |
| Reaction Steps | 2 (Bromination of 2-methylthiophene, followed by formylation) or 1 (if starting from 4-bromo-2-methylthiophene) | 3 or more (Installation of directing group, lithiation/formylation, removal of directing group) |
| Temperature | -78 °C to room temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours | 4-24 hours (cumulative) |
| Product Yield | Good to Excellent (typically 70-85% for the formylation step) | Moderate to Good (highly dependent on the directing group strategy) |
| Regioselectivity | Excellent (determined by the position of the halogen) | Excellent (determined by the directing group) |
| Scalability | Scalable, with careful control of cryogenic conditions | Potentially less scalable due to multiple steps and protecting group manipulations |
| Key Advantages | High regioselectivity, good yields, well-established | High regioselectivity |
| Key Disadvantages | Requires a pre-functionalized starting material, use of pyrophoric reagents | Multiple steps, potentially lower overall yield, requires development of a suitable directing group strategy |
Experimental Protocols
Method 1: Multi-Step Synthesis via Halogen-Metal Exchange from 4-bromo-2-methylthiophene
This protocol is adapted from established procedures for lithium-halogen exchange followed by formylation.[1][2]
Materials:
-
4-bromo-2-methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromo-2-methylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Directed ortho-Metalation and Formylation (Hypothetical Protocol)
This protocol outlines a potential, though more complex, route involving a directing group, based on similar syntheses of substituted thiophenes.[3]
Materials:
-
2-Methylthiophene
-
n-Butyllithium (n-BuLi)
-
A suitable reagent to install a directing group (e.g., phenyl isocyanate to form an amide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Reagents for removal of the directing group
-
Saturated aqueous ammonium chloride solution
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
Installation of Directing Group: Synthesize a 2-substituted-5-methylthiophene with a directing group at the 2-position (e.g., an amide). This would likely involve an initial lithiation of 2-methylthiophene at the 5-position, quenching with an electrophile to install a handle, and then conversion to the directing group.
-
Directed Lithiation and Formylation:
-
Dissolve the 2-(directing group)-5-methylthiophene (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.1 equivalents) dropwise and stir for 1 hour to allow for directed lithiation at the 3-position.
-
Slowly add anhydrous DMF (1.2 equivalents) and allow the reaction to warm to room temperature.
-
Work up the reaction as described in Method 1 to isolate the 2-(directing group)-5-methylthiophene-3-carbaldehyde.
-
-
Removal of Directing Group:
-
Subject the purified product from the previous step to conditions that will cleave the directing group to afford the final product, this compound. This step would require specific conditions depending on the nature of the directing group.
-
Purify the final product using column chromatography.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Comparative workflow of the two main synthesis methods.
Conclusion
For the regioselective synthesis of this compound, the multi-step synthesis via halogen-metal exchange starting from 4-bromo-2-methylthiophene is the most direct and well-documented approach.[1] This method offers excellent control over the position of formylation and generally provides good to excellent yields. The directed ortho-metalation strategy is a theoretically sound alternative that also promises high regioselectivity, but it involves a more complex, multi-step process that would require significant optimization.[3] The choice between these methods will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance for a multi-step synthesis. For most applications, the halogen-metal exchange route presents a more practical and efficient pathway to the target molecule.
References
A Comparative Guide to the Characterization of 5-Methylthiophene-3-carbaldehyde Impurities by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methylthiophene-3-carbaldehyde with its potential process-related impurities, focusing on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). The data and protocols presented herein are intended to assist in the development of robust analytical methods for purity assessment and impurity profiling in pharmaceutical development and chemical synthesis.
Introduction to this compound and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is critical to ensure the safety and efficacy of the final products. A common synthetic route to this compound is the Vilsmeier-Haack formylation of 2-methylthiophene.[1][2] This reaction, while generally efficient, can lead to the formation of several impurities, including unreacted starting materials and regioisomers. The identification and quantification of these impurities are essential for process optimization and quality control.
This guide focuses on the GC-MS characterization of this compound and its most probable impurities:
-
2-Methylthiophene (Starting Material): Incomplete reaction can result in the presence of the starting material in the final product.
-
5-Methylthiophene-2-carbaldehyde (Regioisomer): The primary product of the Vilsmeier-Haack formylation of 2-methylthiophene, often produced in significantly higher yields than the 3-formyl isomer.[3]
-
4-Methylthiophene-2-carbaldehyde (Regioisomer): A potential minor isomeric impurity.
-
3-Methylthiophene-2-carbaldehyde (Regioisomer): Another potential minor isomeric impurity.
Comparative GC-MS Data
The following table summarizes the key GC-MS data for this compound and its potential impurities. This data is essential for the development of a selective and sensitive GC-MS method for their separation and identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₆OS | 126.18 | 126 (M+) , 125 (M-H)+, 97, 83, 53, 45 |
| 2-Methylthiophene | C₅H₆S | 98.17 | 98 (M+) , 97 (M-H)+, 83, 59, 45 |
| 5-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.18 | 126 (M+) , 125 (M-H)+, 97, 83, 53, 45 |
| 4-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.18 | 126 (M+) , 125 (M-H)+, 97, 83, 53, 45 |
| 3-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.18 | 126 (M+) , 125 (M-H)+, 97, 83, 53, 45 |
Note: The mass fragmentation patterns for the isomeric methylthiophenecarboxaldehydes are very similar, making chromatographic separation crucial for their individual identification and quantification.[4]
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound and its impurities is provided below.
3.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
3.2. GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Data Acquisition | Full Scan |
Visualization of Experimental Workflow and Logical Relationships
4.1. Experimental Workflow for GC-MS Analysis
The following diagram illustrates the general workflow for the characterization of impurities in a this compound sample using GC-MS.
Caption: Experimental workflow for GC-MS analysis of this compound.
4.2. Logical Relationship of Potential Impurities
The following diagram illustrates the synthetic relationship between the starting material, the desired product, and the potential regioisomeric impurities.
Caption: Synthetic relationship of potential impurities.
Conclusion
The robust characterization of impurities in this compound is paramount for ensuring the quality and safety of downstream products. GC-MS is a powerful and reliable technique for this purpose. By employing the experimental protocols and understanding the potential impurity profile outlined in this guide, researchers and drug development professionals can establish effective analytical methods for the routine analysis of this important chemical intermediate. The provided comparative data and visualizations serve as a valuable resource for method development, validation, and troubleshooting.
References
A Comparative Study on the Reactivity of Furan-3-carbaldehyde and Thiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of the chemical reactivity of furan-3-carbaldehyde and thiophene-3-carbaldehyde. While extensive experimental data often focuses on the 2-substituted isomers (furfural and thiophene-2-carbaldehyde), the fundamental principles governing their reactivity are applicable to the 3-substituted counterparts and provide a strong basis for this comparative analysis.[1] The distinct electronic properties imparted by the oxygen and sulfur heteroatoms lead to significant differences in the chemical behavior of the aldehyde functional group, influencing their utility as synthons in drug development and materials science.
Theoretical Background: The Influence of the Heteroaromatic Ring
The reactivity of the aldehyde group in both molecules is dictated by the electronic nature of the five-membered heteroaromatic ring.
-
Aromaticity and Electronegativity: Thiophene is significantly more aromatic than furan.[1] The sulfur atom in thiophene is less electronegative than oxygen, allowing its lone pair of electrons to delocalize more effectively into the π-system, which results in greater aromatic stabilization.[1] Conversely, the high electronegativity of the oxygen atom in furan leads to a less stable aromatic system, making the furan ring itself more reactive, particularly in reactions that disrupt aromaticity.[1][2]
-
Effect on the Aldehyde Group: The electronic interplay of the heteroatom affects the electrophilicity of the carbonyl carbon. The greater resonance effect in the more aromatic thiophene ring can slightly reduce the partial positive charge on the carbonyl carbon.[1] In contrast, the stronger inductive electron-withdrawing effect of the highly electronegative oxygen in furan may lead to a more electrophilic carbonyl carbon. This suggests that furan-3-carbaldehyde could be inherently more reactive toward nucleophiles than thiophene-3-carbaldehyde.
Caption: Logical flow for the comparative study of aldehyde reactivity.
Comparative Reactivity in Key Aldehyde Reactions
The primary reactions of these aldehydes involve nucleophilic attack at the carbonyl carbon, as well as oxidation, reduction, and electrophilic substitution on the aromatic ring.[1]
Nucleophilic addition is a fundamental reaction for aldehydes.[1] The reactivity is governed by the electrophilicity of the carbonyl carbon.
-
General Reactivity: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and electronic factors.[1] While direct kinetic comparisons for the 3-isomers are sparse, the higher electronegativity of oxygen in furan is expected to make the carbonyl carbon of furan-3-carbaldehyde more electron-deficient and thus potentially more reactive towards nucleophiles than thiophene-3-carbaldehyde.[1]
-
Condensation Reactions (e.g., Knoevenagel, Wittig): These reactions are crucial for forming new carbon-carbon bonds. In Knoevenagel condensations involving the 2-isomers, furan-2-carbaldehyde has been observed to react faster than thiophene-2-carbaldehyde under similar conditions, supporting the hypothesis of its greater electrophilicity.[1] Similar trends are anticipated for the 3-isomers.
Aldehydes are readily oxidized to their corresponding carboxylic acids.[1] Both furan-3-carbaldehyde and thiophene-3-carbaldehyde can be oxidized to 3-furoic acid and thiophene-3-carboxylic acid, respectively.
-
Common Oxidants: Mild oxidizing agents like Tollens' reagent (Ag₂O in ammonia) or stronger ones like potassium permanganate can be used. The furan ring is more susceptible to degradation under harsh oxidative conditions due to its lower aromaticity.[3] Therefore, selective oxidation of furan-3-carbaldehyde often requires milder and more controlled conditions compared to its thiophene counterpart.
The reduction of the aldehyde group yields a primary alcohol. Furan-3-carbaldehyde is reduced to 3-furanmethanol, and thiophene-3-carbaldehyde to 3-thiophenemethanol.
-
Common Reductants: Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.[4] A notable difference arises in catalytic hydrogenation. Thiophene derivatives are known to poison many common metal catalysts (e.g., Raney Nickel) due to the sulfur atom, often leading to desulfurization and ring opening. Furan-3-carbaldehyde can typically be reduced under catalytic hydrogenation conditions that might be unsuitable for the thiophene analog.
The aldehyde group is an electron-withdrawing and deactivating group, directing incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position.
-
Ring Reactivity: The furan ring is inherently more reactive towards electrophiles than the thiophene ring.[5] However, the deactivating effect of the 3-formyl group diminishes this reactivity in both systems. Electrophilic substitution on 3-formylthiophene generally requires stronger conditions than on unsubstituted thiophene. Given furan's higher intrinsic reactivity, electrophilic substitution on furan-3-carbaldehyde would be expected to proceed under milder conditions than for thiophene-3-carbaldehyde.
Data Presentation
While direct comparative quantitative data for the 3-isomers is limited, the following table summarizes expected trends and data extrapolated from studies on the 2-isomers and related derivatives.
| Reaction Type | Aldehyde | Reagents/Conditions | Product | Expected Outcome/Yield | Reference |
| Knoevenagel Condensation | Furan-3-carbaldehyde | Malononitrile, Piperidine/Ethanol, Reflux | 2-(Furan-3-ylmethylene)malononitrile | Faster reaction rate, High Yield | [1] |
| Thiophene-3-carbaldehyde | Malononitrile, Piperidine/Ethanol, Reflux | 2-(Thiophen-3-ylmethylene)malononitrile | Slower reaction rate, High Yield | [1][6] | |
| Oxidation (Tollens') | Furan-3-carbaldehyde | Ag(NH₃)₂⁺ | 3-Furoic acid (as salt) + Ag(s) | Rapid formation of silver mirror | [1] |
| Thiophene-3-carbaldehyde | Ag(NH₃)₂⁺ | Thiophene-3-carboxylic acid (as salt) + Ag(s) | Formation of silver mirror | [1] | |
| Reduction (Catalytic) | Furan-3-carbaldehyde | H₂, Pd/C | 3-Furanmethanol | Good yield | |
| Thiophene-3-carbaldehyde | H₂, Raney Ni | Desulfurization/Ring Opening Products | Catalyst poisoning is a major issue | ||
| Electrophilic Nitration | Furan-3-carbaldehyde | HNO₃ / Ac₂O | 3-Formyl-5-nitrofuran | Milder conditions required | [5] |
| Thiophene-3-carbaldehyde | Fuming HNO₃ / H₂SO₄ | 3-Formyl-5-nitrothiophene | Harsher conditions required | [7] |
Experimental Protocols
The following are generalized protocols for comparing the reactivity of furan-3-carbaldehyde and thiophene-3-carbaldehyde.
This protocol compares the rate of a carbon-carbon bond-forming reaction.
Materials:
-
Furan-3-carbaldehyde
-
Thiophene-3-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
-
Two 50 mL round-bottom flasks with reflux condensers
-
Heating mantles
-
TLC plates and chamber
Procedure:
-
Flask 1: To a 50 mL round-bottom flask, add furan-3-carbaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.
-
Flask 2: To a second 50 mL round-bottom flask, add thiophene-3-carbaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.[1]
-
To each flask, add 2-3 drops of piperidine as a catalyst.
-
Equip both flasks with reflux condensers and place them in heating mantles.
-
Heat the reactions to a gentle reflux simultaneously.
-
Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Record the time required for each reaction to reach completion.
-
Upon completion, cool the reaction mixtures to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid products by vacuum filtration, wash with cold ethanol, and dry.
-
Calculate the percentage yield for each reaction and compare the results.
Caption: Experimental workflow for a comparative Knoevenagel condensation.
This qualitative experiment compares the ease of oxidation.
Materials:
-
Furan-3-carbaldehyde
-
Thiophene-3-carbaldehyde
-
Solution A: 5% Silver Nitrate (AgNO₃)
-
Solution B: 10% Sodium Hydroxide (NaOH)
-
Solution C: Concentrated Ammonium Hydroxide (NH₄OH)
-
Clean test tubes, water bath
Procedure:
-
Prepare Tollens' Reagent: In a clean test tube, mix 2 mL of Solution A with 2 mL of Solution B. A precipitate of silver oxide will form. Add Solution C dropwise, with shaking, until the precipitate just dissolves. This is the active reagent.[1]
-
Prepare two clean test tubes.
-
Test Tube 1: Add 5 drops of furan-3-carbaldehyde to 1 mL of the freshly prepared Tollens' reagent.
-
Test Tube 2: Add 5 drops of thiophene-3-carbaldehyde to 1 mL of the freshly prepared Tollens' reagent.[1]
-
Place both test tubes in a warm water bath (approx. 60°C) and observe.
-
Compare the rate and extent of silver mirror formation between the two aldehydes. A faster, more prominent mirror indicates greater ease of oxidation.[1]
Conclusion
The chemical reactivity of furan-3-carbaldehyde and thiophene-3-carbaldehyde is a nuanced subject governed by the electronic properties of their parent heterocycles.
-
Nucleophilic Addition: Furan-3-carbaldehyde is expected to be more reactive than thiophene-3-carbaldehyde due to the greater electrophilicity of its carbonyl carbon, a consequence of the higher electronegativity of the oxygen atom.
-
Oxidation/Reduction: Both aldehydes undergo standard oxidation and reduction reactions, but the choice of reagents is more critical for the furan derivative to avoid ring degradation, and catalytic reduction methods must be chosen carefully for the thiophene derivative to prevent catalyst poisoning.
-
Electrophilic Substitution: The inherent reactivity of the furan ring is higher, but this is tempered by the deactivating aldehyde group. Nonetheless, electrophilic substitution on furan-3-carbaldehyde likely proceeds under milder conditions than on its thiophene analog.
These differences make each compound uniquely suited for different synthetic strategies. While both are valuable building blocks, an understanding of their relative reactivities is crucial for designing efficient and high-yielding synthetic routes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Addition Reactions of Furan Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 6. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 5-Methylthiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Methylthiophene-3-carbaldehyde. While a definitive public crystal structure for this specific molecule is not available, this document outlines the expected parameters from X-ray crystallography based on closely related thiophene derivatives and contrasts them with alternative spectroscopic methods. Detailed experimental protocols and illustrative workflows are provided to assist researchers in achieving robust structural characterization.
Structural Validation Methodologies: A Comparative Overview
The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical research and drug development. While single-crystal X-ray crystallography stands as the gold standard for providing unambiguous atomic coordinates, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary and often more readily accessible data for structural elucidation.
Data Presentation: Comparative Analysis
The following tables summarize the expected and typical quantitative data obtained from X-ray crystallography, NMR spectroscopy, and IR spectroscopy for the validation of a thiophene-based carbaldehyde like this compound.
Table 1: Expected X-ray Crystallography Parameters for a this compound Analog
| Parameter | Expected Range/Value | Reference Compound(s) |
| Thiophene Ring | ||
| C-S Bond Length | 1.70 - 1.74 Å | Substituted thiophene derivatives |
| C-C Bond Length (within ring) | 1.36 - 1.45 Å | General thiophene structures |
| C-S-C Bond Angle | 91.0 - 93.0° | A substituted thiophene derivative |
| Ring Planarity | The thiophene ring is expected to be largely planar. | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |
| Carbaldehyde Group | ||
| C=O Bond Length | ~1.22 Å | A substituted thiophene derivative |
| C-C (ring to carbonyl) Bond Length | ~1.47 Å | General aromatic aldehydes |
| O=C-H Bond Angle | ~120° | General aldehydes |
| Methyl Group | ||
| C-C (ring to methyl) Bond Length | ~1.51 Å | Methyl-substituted aromatic compounds |
Table 2: Typical ¹H and ¹³C NMR Spectroscopic Data for a Methyl-substituted Thiophenecarbaldehyde
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aldehyde proton (-CHO) | 9.7 - 10.0 | s | 1H | Aldehyde proton |
| Thiophene proton (H2/H4) | 7.0 - 8.0 | d or s | 1H | Thiophene ring proton |
| Thiophene proton (H4/H2) | 6.8 - 7.5 | d or s | 1H | Thiophene ring proton |
| Methyl protons (-CH₃) | 2.4 - 2.6 | s | 3H | Methyl protons |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Carbonyl carbon (C=O) | 182 - 185 | Aldehyde carbonyl | ||
| Thiophene ring carbons | 125 - 155 | Aromatic carbons | ||
| Methyl carbon (-CH₃) | 15 - 20 | Methyl carbon |
Note: The exact chemical shifts and coupling constants will depend on the specific isomer and the solvent used.
Table 3: Key Infrared (IR) Spectroscopy Vibrational Frequencies for a Thiophenecarbaldehyde
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aldehyde) | 2850 - 2820 and 2750 - 2720 | Medium (often a doublet) |
| C-H Stretch (methyl) | 2975 - 2950 and 2885 - 2865 | Medium |
| C=O Stretch (aldehyde) | 1700 - 1680 | Strong |
| C=C Stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |
| C-S Stretch (thiophene ring) | 850 - 600 | Medium |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural validation.
X-ray Crystallography Protocol (General for a Small Organic Molecule)
-
Synthesis and Purification: Synthesize this compound and purify to >98% using techniques such as column chromatography followed by recrystallization or sublimation. High purity is critical for growing high-quality single crystals.
-
Crystallization: The primary challenge is to grow single crystals of sufficient size and quality (ideally >0.1 mm in each dimension). Screen various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures) and crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head using a suitable cryoprotectant if necessary.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using crystallographic software to check for geometric reasonability (bond lengths, angles), and the quality of the fit to the electron density map.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Key parameters include a spectral width of approximately 15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR accessory. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the functional groups present in the molecule.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described structural validation techniques.
Benchmarking 5-Methylthiophene-3-carbaldehyde: A Comparative Guide to its Performance in Key Organic Reactions
For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic chemistry, the choice of building blocks is paramount to the success of synthetic endeavors. 5-Methylthiophene-3-carbaldehyde, a versatile organosulfur compound, presents itself as a valuable synthon. This guide provides an objective comparison of its performance in three cornerstone organic reactions—the Suzuki-Miyaura coupling, the Wittig reaction, and the Aldol condensation—against relevant alternatives, supported by available experimental data and detailed protocols.
Executive Summary
This compound demonstrates utility as a reactive intermediate in various organic transformations. While direct, comparative benchmarking studies are not extensively documented in the literature, its performance can be inferred and contextualized through data on analogous thiophene-based aldehydes. This guide consolidates available information to provide a framework for its application, highlighting its potential advantages and areas where alternatives might be considered. The presence of the methyl group at the 5-position influences the electronic properties of the thiophene ring, which can impact reaction rates and yields compared to unsubstituted or differently substituted thiophenes.
Performance in Suzuki-Miyaura Coupling
Table 1: Performance of Thiophene Aldehyde Derivatives in Suzuki-Miyaura Coupling
| Thiophene Reactant | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water (4:1) | Good | [1] |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water | Excellent | [1] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid (first coupling) | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water (6:1) | 95 | [2] |
| 5-Bromothiophene-2-carboxylic acid derivatives | Various arylboronic acids | Pd(PPh₃)₄ | 1,4-Dioxane/Water | 65-80.2 | [3] |
Expected Performance of 5-Methyl-4-bromothiophene-3-carbaldehyde:
Based on the available data, it is anticipated that a hypothetical 5-methyl-4-bromothiophene-3-carbaldehyde would be a viable substrate for Suzuki coupling. The electron-donating nature of the methyl group at the 5-position could potentially increase the electron density of the thiophene ring, which might slightly retard the oxidative addition step of the catalytic cycle compared to an unsubstituted analogue. However, successful couplings of various bromothiophene derivatives suggest that with an appropriate palladium catalyst and base, good to excellent yields should be achievable.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophene Aldehyde
This protocol is a representative procedure based on the coupling of 4,5-dibromothiophene-2-carboxaldehyde.[2]
Materials:
-
Bromothiophene aldehyde (e.g., 4,5-dibromothiophene-2-carboxaldehyde)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To a solution of the bromothiophene aldehyde (1.0 eq) in a 6:1 mixture of dioxane/water, add the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and partition between ether and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship for Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in the Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reactivity of the aldehyde is a key factor in the success of this reaction.
Table 2: Performance of Thiophene Aldehydes in the Wittig Reaction
| Aldehyde | Wittig Reagent | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| 2-Thiophenecarboxaldehyde | Methyl (triphenylphosphoranylidene)acetate | NaHCO₃ (aq) | 55.8 | 93.1:6.9 | [4] |
| Benzaldehyde (for comparison) | Methyl (triphenylphosphoranylidene)acetate | NaHCO₃ (aq) | 46.5 | 95.5:4.5 | [4] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / CH₂Cl₂ | Not specified | Primarily E | [5] |
Expected Performance of this compound:
The electron-donating methyl group at the 5-position is expected to slightly increase the electron density on the thiophene ring, which could subtly influence the electrophilicity of the aldehyde's carbonyl carbon. However, this effect is generally minor, and this compound is expected to perform similarly to other thiophene aldehydes in the Wittig reaction. Good to high yields of the corresponding alkene product are anticipated, particularly with stabilized ylides which tend to give predominantly the E-isomer.
Experimental Protocol: Aqueous Wittig Reaction
This protocol is based on a green chemistry approach for the Wittig reaction of 2-thiophenecarboxaldehyde.[4]
Materials:
-
Thiophene aldehyde (e.g., 2-thiophenecarboxaldehyde)
-
Methyl bromoacetate
-
Triphenylphosphine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
In a test tube, suspend triphenylphosphine (1.4 eq) in a saturated aqueous solution of sodium bicarbonate.
-
To the stirred suspension, add methyl bromoacetate (1.6 eq) followed by the thiophene aldehyde (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Quench the reaction with 1.0 M H₂SO₄.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Experimental Workflow for the Aqueous Wittig Reaction
Caption: General workflow for a one-pot aqueous Wittig reaction.
Performance in Aldol Condensation
The Aldol condensation is a fundamental C-C bond-forming reaction that creates β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
Table 3: Performance of Aromatic Aldehydes in Aldol Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH / H₂O, EtOH | ~72 (dibenzalacetone) | [6] |
| p-Anisaldehyde | Acetone | KOH / H₂O, EtOH | Not specified | [7] |
| Various Benzaldehydes | Acetophenone | Solid NaOH (solvent-free) | High | [8] |
Expected Performance of this compound:
This compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed Aldol condensation with an enolizable ketone. The reactivity is expected to be comparable to other aromatic aldehydes like benzaldehyde. The methyl group's electronic contribution is likely to have a minimal effect on the overall outcome. High yields of the corresponding α,β-unsaturated ketone (chalcone-type) product can be anticipated, especially under conditions that favor dehydration.
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol describes a typical Claisen-Schmidt condensation between an aromatic aldehyde and a ketone.[6]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the aromatic aldehyde (2.0 eq) and the ketone (1.0 eq) in ethanol in a flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the NaOH solution to the aldehyde-ketone mixture with stirring.
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
After the reaction is complete, pour the mixture into water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Logical Flow of Aldol Condensation
Caption: Key stages of a base-catalyzed Aldol condensation.
Conclusion
This compound is a promising and versatile building block for organic synthesis. While direct quantitative comparisons with other thiophene aldehydes are not extensively available, the analysis of related structures and fundamental organic chemistry principles suggests that it should perform effectively in Suzuki-Miyaura coupling, Wittig reactions, and Aldol condensations. The methyl substituent is expected to have a modest electronic influence, which may be beneficial in certain applications by fine-tuning the reactivity and properties of the resulting products. For researchers and professionals in drug development and materials science, this compound offers a valuable tool for the synthesis of novel and complex molecular architectures. Further experimental studies directly comparing its performance would be highly beneficial to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi-res.com [mdpi-res.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 5-Methylthiophene-3-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 5-Methylthiophene-3-carbaldehyde as a combustible, harmful, and environmentally hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations and should be conducted by a licensed waste disposal facility.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on safety data sheets for structurally similar compounds and should be adapted to meet institutional and regulatory requirements.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The area designated for waste accumulation should be well-ventilated and away from sources of ignition.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Handle with gloves that have been inspected prior to use. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[1] For spill response or in poorly ventilated areas, use a particle filter respirator. |
II. Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the full chemical name and appropriate hazard symbols (e.g., combustible, irritant, environmental hazard).
-
Do not mix with incompatible materials. This substance is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
-
Containerization:
-
Spill Management:
-
In the event of a spill, remove all sources of ignition and take precautionary measures against static discharges.[1]
-
Ventilate the area.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a chemical waste container. Do not use combustible materials, such as sawdust.
-
For solid residue, sweep up and shovel into a suitable container for disposal.[1]
-
Do not allow the chemical to enter drains or waterways, as it can be harmful to aquatic life with long-lasting effects.[3][4]
-
-
Final Disposal:
III. Quantitative Data Summary
Table 2: Hazard and Physical Property Data
| Property | Value | Source |
| Flash Point | 87 °C / 188.6 °F (for 5-Methylthiophene-2-carboxaldehyde) | [1] |
| Explosion Limits (Lower) | 1.5% (for 3-Thiophenecarboxaldehyde) | [2] |
| Explosion Limits (Upper) | 14.7% (for 3-Thiophenecarboxaldehyde) | [2] |
| Hazard Statements | H225: Highly flammable liquid and vapor, H302: Harmful if swallowed, H319: Causes serious eye irritation, H412: Harmful to aquatic life with long lasting effects. | [3][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 5-Methylthiophene-3-carbaldehyde
For immediate implementation, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylthiophene-3-carbaldehyde. Adherence to these protocols is critical for mitigating potential hazards and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1][2] |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact.[1][2] For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[1] Long pants and closed-toe shoes are mandatory.[2] | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or working outside a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[1][3] |
Immediate First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines first aid procedures.
| Exposure Type | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Get medical attention if irritation or symptoms occur.[4][5] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical advice.[4][6] |
Operational and Disposal Plans
Safe Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[4][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is recommended to store under an inert gas like nitrogen.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][5]
Waste Disposal:
-
Liquid Waste: Collect unused or waste solutions in a designated, labeled, and sealed waste container.[1] Do not empty into drains.[4]
-
Solid Waste: Contaminated solid waste, such as gloves and absorbent materials, should be placed in a clearly labeled, sealed container for disposal.[1]
-
Disposal Protocol: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]
Visualizing Safe Handling and Emergency Workflows
To further clarify the procedural steps, the following diagrams illustrate the workflows for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



